Aldh1A3-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
886502-08-5 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3-methyl-4-piperidin-1-ylbenzaldehyde |
InChI |
InChI=1S/C13H17NO/c1-11-9-12(10-15)5-6-13(11)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 |
InChI Key |
PFELXGCZCNQNEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)N2CCCCC2 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanistic Landscape of ALDH1A3 Inhibition: A Technical Guide for Drug Development Professionals
An in-depth exploration of the core mechanisms of Aldehyde Dehydrogenase 1A3 inhibitors, their impact on oncogenic signaling, and the experimental frameworks for their evaluation.
Introduction
Aldehyde dehydrogenase 1A3 (ALDH1A3) has emerged as a critical enzyme in oncology, primarily due to its role in the biosynthesis of retinoic acid (RA) and its association with cancer stem cells (CSCs), therapeutic resistance, and metastasis.[1][2] As a member of the ALDH superfamily, ALDH1A3 catalyzes the irreversible oxidation of retinaldehyde to retinoic acid, a potent signaling molecule that regulates gene expression through nuclear hormone receptors.[1][3] Elevated ALDH1A3 expression is a negative prognostic factor in numerous cancers, including glioblastoma, mesothelioma, breast, and colon cancer.[1][4] Consequently, the development of selective ALDH1A3 inhibitors represents a promising therapeutic strategy to target cancer stem cell populations and overcome drug resistance. This guide elucidates the core mechanisms of action of ALDH1A3 inhibitors, details relevant signaling pathways, provides a framework for experimental validation, and presents quantitative data on notable inhibitors.
Core Mechanism of Action of ALDH1A3 Inhibitors
The primary mechanism of action for ALDH1A3 inhibitors is the competitive or non-competitive blockage of the enzyme's catalytic activity. By binding to the active site or allosteric sites, these inhibitors prevent the oxidation of retinaldehyde to retinoic acid.[5] This disruption of RA synthesis is a central tenet of their anti-cancer effects, as RA signaling is crucial for the regulation of genes involved in cell differentiation, proliferation, and survival.[1][6]
Beyond the direct inhibition of RA production, the effects of ALDH1A3 inhibition are multifaceted and impact several downstream signaling pathways that are critical for tumor progression.
Key Signaling Pathways Modulated by ALDH1A3 Inhibition
The inhibition of ALDH1A3 reverberates through several interconnected signaling networks that are fundamental to cancer cell biology. Understanding these pathways is crucial for the rational design and application of ALDH1A3-targeted therapies.
Retinoic Acid (RA) Signaling Pathway
The most direct consequence of ALDH1A3 inhibition is the suppression of the canonical retinoic acid signaling pathway. ALDH1A3 is a key enzyme in the conversion of retinal to RA.[6] RA then binds to heterodimers of retinoic acid receptors (RAR) and retinoid X receptors (RXR), which act as ligand-activated transcription factors.[1][6] These complexes bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their expression.[6] Genes regulated by this pathway are involved in cellular differentiation, and its dysregulation in cancer can contribute to the maintenance of an undifferentiated, stem-like state.
PI3K/AKT/mTOR Pathway
Several studies have linked ALDH1A3 activity to the upregulation of the PI3K/AKT/mTOR signaling cascade, a central pathway in cell survival, proliferation, and metabolism.[6][7] ALDH1A3-mediated activation of this pathway has been shown to decrease sensitivity to chemotherapeutic agents like docetaxel.[6] The precise molecular link between ALDH1A3 and PI3K/AKT/mTOR activation is an area of active investigation, but it may involve RA-dependent and independent mechanisms that influence the expression or activity of upstream regulators of PI3K.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical oncogenic pathway that is functionally linked to ALDH1A3. In non-small cell lung cancer, for instance, the STAT3 pathway has been shown to be associated with the maintenance of ALDH1A3-positive cancer stem cells.[8] In some contexts, activated STAT3 can promote the transcription of the ALDH1A3 gene, creating a positive feedback loop that sustains the cancer stem cell phenotype.[9] Therefore, inhibiting ALDH1A3 may disrupt this feedback mechanism and reduce the tumorigenicity of CSCs.
Quantitative Data on ALDH1A3 Inhibitors
While specific data for a compound named "this compound" is not available in the public domain, several potent and selective ALDH1A3 inhibitors have been characterized. The table below summarizes key quantitative data for some of these compounds.
| Inhibitor | Target | IC50 (µM) | Cell Line(s) | Observed Effects | Reference |
| CLM296 | ALDH1A3 | 0.002 | Triple-Negative Breast Cancer (TNBC) cells | Reduced cell invasion | [10] |
| GA11 | ALDH1A3 | Not specified, but effective at nanomolar to picomolar concentrations | Patient-derived glioblastoma stem-like cells | Cytotoxicity | [11] |
| NR6 | ALDH1A3 | Not specified, but described as highly potent | U87MG (glioblastoma), HCT116 (colorectal cancer) | Induced cytotoxic effects, reduced cell migration and stemness | [3] |
| ER-001135935 | ALDH1A3 | 0.064 | MDA-MB-231 (breast cancer) | Potent inhibition in enzymatic and Aldefluor assays | [5] |
| 3-bromo-4-(dipropylamino)benzaldehyde | Multi-isoform ALDH inhibitor | 0.63 | Prostate cancer cells | Potent antiproliferative activity | [5] |
Experimental Protocols for Evaluating ALDH1A3 Inhibitors
A robust evaluation of novel ALDH1A3 inhibitors requires a combination of in vitro and in vivo assays to determine their potency, selectivity, and anti-cancer efficacy.
Enzymatic Inhibition Assay
-
Objective: To determine the direct inhibitory effect of a compound on the catalytic activity of recombinant ALDH1A3.
-
Methodology:
-
Purified recombinant human ALDH1A3 is incubated with the inhibitor at various concentrations.
-
The reaction is initiated by the addition of the substrate (e.g., retinaldehyde) and the cofactor NAD(P)+.
-
The rate of NAD(P)H production is measured spectrophotometrically or fluorometrically over time.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Aldefluor Assay
-
Objective: To measure the ALDH activity in live cancer cells and assess the inhibitor's ability to reduce this activity.
-
Methodology:
-
Cancer cells are incubated with the ALDH substrate, BAAA (BODIPY™-aminoacetaldehyde), which is converted by ALDH into a fluorescent product that is retained within the cell.
-
A parallel sample is treated with the broad-spectrum ALDH inhibitor DEAB (diethylaminobenzaldehyde) to define the background fluorescence and gate the ALDH-positive population.
-
Test samples are pre-incubated with the ALDH1A3 inhibitor before the addition of the Aldefluor substrate.
-
The percentage of ALDH-positive cells is quantified using flow cytometry. A reduction in the ALDH-positive population in the presence of the inhibitor indicates target engagement.[12]
-
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.
-
Methodology:
-
Cancer cell lines with varying levels of ALDH1A3 expression are seeded in 96-well plates.
-
Cells are treated with a range of inhibitor concentrations for 24-72 hours.
-
Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity.
-
The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is calculated.
-
Cancer Stem Cell Assays (Sphere Formation Assay)
-
Objective: To assess the inhibitor's effect on the self-renewal capacity of cancer stem cells.
-
Methodology:
-
Single cells are plated in ultra-low attachment plates with serum-free media supplemented with growth factors (e.g., EGF, bFGF).
-
Cells are treated with the inhibitor at various concentrations.
-
After 7-14 days, the number and size of the formed spheres (tumorspheres) are quantified. A reduction in sphere formation indicates an effect on the CSC population.
-
Migration and Invasion Assays (Transwell Assay)
-
Objective: To evaluate the impact of the inhibitor on the migratory and invasive potential of cancer cells.
-
Methodology:
-
For migration assays, cells are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contains a chemoattractant.
-
For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).
-
The inhibitor is added to the cells.
-
After a defined incubation period, non-migrated/invaded cells are removed from the upper surface of the membrane, and the cells that have traversed the membrane are stained and counted.
-
Conclusion
ALDH1A3 is a compelling target for cancer therapy due to its integral role in cancer stem cell biology and therapeutic resistance. Inhibitors of ALDH1A3 exert their anti-cancer effects primarily by disrupting retinoic acid signaling, which in turn modulates key oncogenic pathways such as PI3K/AKT/mTOR and STAT3. The development of potent and selective ALDH1A3 inhibitors, guided by a rigorous experimental framework, holds significant promise for improving outcomes for patients with a variety of malignancies. While the specific compound "this compound" remains to be characterized in publicly accessible literature, the principles and methodologies outlined in this guide provide a robust foundation for the continued development and evaluation of this important class of therapeutic agents.
References
- 1. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Essential role of aldehyde dehydrogenase 1A3 (ALDH1A3) for the maintenance of non-small cell lung cancer stem cells is associated with the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CLM296: a highly selective inhibitor targeting ALDH1A3-driven tumor growth and metastasis in breast cancer | bioRxiv [biorxiv.org]
- 11. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Functional Roles of ALDH1A1 and ALDH1A3 in Mediating Metastatic Behavior and Therapy Resistance of Human Breast Cancer Cells | MDPI [mdpi.com]
The Discovery and Synthesis of Aldh1A3-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A3 (ALDH1A3) has emerged as a critical enzyme in oncology, particularly in the context of cancer stem cells (CSCs). Its overexpression is linked to poor prognosis and resistance to therapy in various cancers. This has spurred the development of selective ALDH1A3 inhibitors as a promising therapeutic strategy. This technical guide provides an in-depth overview of the discovery and synthesis of a notable selective ALDH1A3 inhibitor, Aldh1A3-IN-2 (also referred to as ABMM-16), and a related potent analog, ABMM-15.
Discovery of Benzyloxybenzaldehyde Derivatives as ALDH1A3 Inhibitors
The discovery of this compound and its analogs stemmed from a targeted effort to develop selective inhibitors based on the structure of the natural substrate. Researchers designed a series of benzyloxybenzaldehyde derivatives, leveraging the substrate resemblance to achieve specific binding to the ALDH1A3 active site.[1][2]
Lead Compounds:
Through screening, two compounds, ABMM-15 and this compound (ABMM-16), were identified as potent and selective inhibitors of ALDH1A3.[1][2]
Quantitative Data Summary
The inhibitory activities of the lead compounds against ALDH1A3 and other isoforms were quantified to establish their potency and selectivity.
| Compound | Target | IC50 (µM) | Reference |
| ABMM-15 | ALDH1A3 | 0.23 | [1][2] |
| This compound (ABMM-16) | ALDH1A3 | 1.29 | [1][2][3] |
Synthesis of this compound and Analogs
The synthesis of this compound and related benzyloxybenzaldehyde derivatives involves a straightforward O-alkylation reaction. The general synthetic scheme is outlined below.
General Synthesis Workflow:
Caption: General synthesis workflow for the precursor of this compound.
Experimental Protocol: Synthesis of 4-(Benzyloxy)benzaldehyde (Precursor to this compound)
This protocol describes the synthesis of the core scaffold for this compound.
Materials:
-
4-hydroxybenzaldehyde
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
Saturated sodium chloride solution
-
5% Sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under a nitrogen atmosphere, dissolve 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol), benzyl bromide (5.0 ml, 42.05 mmol), and anhydrous potassium carbonate (20.0 g, 144.27 mmol) in ethanol.
-
Reflux the mixture for 14 hours.
-
After cooling, filter out the potassium carbonate and wash the residue with large volumes of ethyl acetate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residual mass in 50 ml of diethyl ether.
-
Wash the ether solution with two 50 ml portions of saturated sodium chloride solution, followed by one portion of 5% sodium hydroxide solution, and finally with distilled water.
-
Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to yield colorless crystals of 4-(benzyloxy)benzaldehyde.[4]
The synthesis of the final this compound (ABMM-16) and ABMM-15 involves further modifications of this precursor, as detailed in the primary literature.[1][2]
Biological Evaluation: Experimental Protocols
ALDH Enzyme Activity Assay (Fluorometric)
This assay is used to determine the inhibitory activity of compounds against ALDH isoforms.
Principle: The enzymatic reaction of ALDH with an aldehyde substrate reduces NAD⁺ to NADH. The resulting increase in NADH fluorescence is monitored over time.
Caption: Workflow for the fluorometric ALDH enzyme activity assay.
Procedure:
-
Prepare a reaction mixture containing the ALDH enzyme, NAD⁺, and the test inhibitor in a suitable buffer.
-
Initiate the reaction by adding the aldehyde substrate (e.g., hexanal).
-
Immediately monitor the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm using a fluorometer.[5]
-
The rate of the reaction is proportional to the ALDH activity. The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to a control without the inhibitor.
Aldefluor™ Assay for Cellular ALDH Activity
This flow cytometry-based assay identifies and quantifies cell populations with high ALDH activity.
Principle: The ALDH substrate, BAAA (BODIPY™-aminoacetaldehyde), freely diffuses into cells and is converted by ALDH into a fluorescent product, BAA (BODIPY™-aminoacetate), which is retained inside the cells. The fluorescence intensity is proportional to ALDH activity. A specific ALDH inhibitor, DEAB (diethylaminobenzaldehyde), is used as a negative control.[6]
Caption: Experimental workflow for the Aldefluor™ assay.
Procedure:
-
Prepare a single-cell suspension from the sample of interest.
-
Divide the cells into "test" and "control" tubes.
-
To the "control" tube, add the ALDH inhibitor DEAB.
-
To both tubes, add the activated ALDEFLUOR™ reagent (BAAA).
-
Incubate the cells at 37°C for 30-60 minutes.
-
Analyze the cell suspensions using a flow cytometer. The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent or shifted in the "control" sample.[6]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug within a cellular environment.
Principle: The binding of a ligand (drug) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.[7]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Procedure:
-
Treat intact cells or cell lysates with the test compound (e.g., this compound) or a vehicle control.
-
Divide the samples into aliquots and heat them to a range of different temperatures.
-
Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of the target protein (ALDH1A3) in the soluble fraction using Western blotting.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates target engagement.[7][8][9]
ALDH1A3 Signaling Pathways in Cancer
ALDH1A3 exerts its pro-tumorigenic effects through various signaling pathways. A key pathway involves the synthesis of retinoic acid (RA), which in turn modulates gene expression. Additionally, ALDH1A3 is linked to the activation of the STAT3 signaling pathway, which is crucial for the maintenance of cancer stem cells.
Caption: Simplified ALDH1A3 signaling pathways in cancer.
Conclusion
The discovery of this compound and related benzyloxybenzaldehyde derivatives represents a significant advancement in the development of targeted therapies against ALDH1A3-positive cancers. The detailed synthetic and experimental protocols provided in this guide offer a valuable resource for researchers in the field of drug discovery and cancer biology, facilitating further investigation and optimization of this promising class of inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 7. annualreviews.org [annualreviews.org]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. tandfonline.com [tandfonline.com]
The Role of ALDH1A3 in Cancer Stem Cells: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the role of Aldehyde Dehydrogenase 1A3 (ALDH1A3) in the biology of cancer stem cells (CSCs). It is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and the development of novel cancer therapeutics. This document summarizes the current understanding of ALDH1A3's function, outlines key experimental protocols for its study, presents quantitative data from seminal studies, and visualizes the core signaling pathways and experimental workflows.
Executive Summary
Aldehyde Dehydrogenase 1A3 (ALDH1A3), a member of the ALDH superfamily, has emerged as a critical enzyme and a robust biomarker for CSCs across a variety of malignancies, including breast, lung, colon, and glioblastoma.[1] High ALDH1A3 activity is a hallmark of CSC populations and is intricately linked to tumor initiation, progression, metastasis, and resistance to conventional therapies.[2][3] The enzymatic activity of ALDH1A3, primarily the oxidation of retinal to retinoic acid (RA), triggers a cascade of signaling events that underpin the self-renewal and pluripotent characteristics of CSCs.[4] This guide will delve into the molecular mechanisms governed by ALDH1A3, offering a comprehensive resource for targeting this pivotal enzyme in next-generation cancer therapies.
Data Presentation: Quantitative Insights into ALDH1A3 Function
The following tables summarize key quantitative data from studies investigating the role of ALDH1A3 in cancer stem cells.
Table 1: Impact of ALDH1A3 Knockdown on Cancer Stem Cell Properties
| Cancer Type | Cell Line | Experimental Effect | Quantitative Result | Citation |
| Non-Small Cell Lung Cancer | H358, H2087 | Reduction in ALDH+ population | Dramatic reduction | [5][6] |
| Non-Small Cell Lung Cancer | H358, H2087 | Decreased clonogenicity | Significant reduction | [5][6] |
| Non-Small Cell Lung Cancer | H2009, H358, H2087 | Reduced tumorigenicity in vivo | Significant impairment of tumor growth | [1][5] |
| Breast Cancer | MDA-MB-231 | Decreased ALDH activity | Significant reduction | [7] |
| Mesenchymal Glioma | GSC-326 | Reduced cell proliferation | Significant reduction | [8] |
| Triple-Negative Breast Cancer | MDA-MB-468, SUM159 | Decreased metastasis | Significant decrease | [2] |
| Colon and Gastric Cancer | - | Decreased colony formation | Significant reduction | [2] |
| Neuroblastoma | - | Reduced clonogenicity | Significant reduction | [2] |
Table 2: ALDH1A3 Expression and its Correlation with Signaling Pathways
| Cancer Type | Cell Line/Tissue | Correlation | Quantitative Finding | Citation |
| Non-Small Cell Lung Cancer | H2009, H358, H2087 | ALDH1A3 expression and STAT3 activation | ALDH+ cells express more activated STAT3 than ALDH- cells. | [1][5] |
| Non-Small Cell Lung Cancer | H2009 | Inhibition of STAT3 with Stattic (1-3 µM) | Diminished ALDH+ populations | [9] |
| Non-Small Cell Lung Cancer | H2009, H358, H2087 | Inhibition of EZH2 (STAT3 activator) with GSK126 (5-10 µM) | Decreased ALDH activity | [5] |
| Prostate Cancer | - | ALDH1A3 and PI3K/AKT/mTOR activation | Increased ALDH1A3 activated the PI3K/AKT/mTOR pathway. | [3][10] |
| Glioblastoma | U251 | ALDH1A3 knockdown and PI3K/AKT/mTOR activity | Significantly inhibited | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of ALDH1A3 in CSCs are provided below.
ALDEFLUOR™ Assay for ALDH Activity Measurement
This protocol is adapted from STEMCELL Technologies' product information and published literature.[12][13]
Objective: To identify and quantify the population of cells with high ALDH activity.
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies, Cat# 01700)
-
Single-cell suspension of cancer cells
-
ALDEFLUOR™ Assay Buffer
-
Activated ALDEFLUOR™ Reagent (BODIPY™-aminoacetaldehyde, BAAA)
-
DEAB (N,N-diethylaminobenzaldehyde), a specific ALDH inhibitor
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of the cancer cells to be analyzed.
-
Resuspend cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
For each sample, prepare a "test" and a "control" tube.
-
Add the activated ALDEFLUOR™ reagent to the cell suspension for the "test" sample.
-
Immediately transfer half of the cell suspension from the "test" tube to the "control" tube, which contains DEAB.
-
Incubate both tubes at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary between cell lines.
-
After incubation, centrifuge the cells and resuspend them in ice-cold ALDEFLUOR™ Assay Buffer.
-
Analyze the samples by flow cytometry. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cells in the "test" sample that are absent or significantly reduced in the "control" (DEAB-treated) sample.
Sphere Formation Assay for Self-Renewal Capacity
This protocol is a synthesis of methodologies described in various publications.[1]
Objective: To assess the self-renewal and clonogenic potential of cancer stem cells in non-adherent conditions.
Materials:
-
Ultra-low attachment plates
-
Serum-free sphere formation medium (e.g., DMEM/F12)
-
B-27 supplement
-
Epidermal Growth Factor (EGF)
-
Basic Fibroblast Growth Factor (bFGF)
-
Single-cell suspension of cancer cells
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Resuspend the cells in the sphere formation medium.
-
Plate the cells at a low density (e.g., 500-2000 cells/mL) in ultra-low attachment plates.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Replenish growth factors every 2-3 days by adding fresh medium.
-
After 7-14 days, count the number of spheres (tumorspheres) formed. Spheres are typically defined as cell aggregates exceeding a certain diameter (e.g., 50 µm).
-
The sphere formation efficiency (SFE) can be calculated as: (Number of spheres formed / Number of cells seeded) x 100%.
shRNA-Mediated Knockdown of ALDH1A3
This protocol outlines the general workflow for generating stable ALDH1A3 knockdown cell lines.[7]
Objective: To specifically silence the expression of ALDH1A3 to study its functional role.
Materials:
-
Lentiviral or retroviral shRNA expression vectors targeting ALDH1A3 and a non-targeting control (scramble shRNA)
-
Packaging plasmids
-
Transfection reagent
-
Target cancer cell line
-
Puromycin or other selection antibiotic
Procedure:
-
Design and clone shRNA sequences targeting ALDH1A3 into a suitable expression vector.
-
Co-transfect the shRNA vector and packaging plasmids into a packaging cell line (e.g., HEK293T) to produce viral particles.
-
Harvest the viral supernatant and transduce the target cancer cell line.
-
Select for stably transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Expand the stable cell population and validate the knockdown of ALDH1A3 expression by qRT-PCR and Western blotting.
-
The functional consequences of ALDH1A3 knockdown can then be assessed using assays such as the ALDEFLUOR assay, sphere formation assay, and in vivo tumorigenicity studies.
Xenograft Tumor Model for In Vivo Tumorigenicity
This is a generalized protocol for assessing the tumor-initiating capacity of CSCs.[14][15]
Objective: To evaluate the ability of ALDH1A3-positive or -negative cancer cells to form tumors in immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Sorted ALDH1A3+ and ALDH1A3- cancer cells
-
Matrigel (optional)
-
Sterile PBS or cell culture medium
Procedure:
-
Prepare single-cell suspensions of the desired cancer cell populations.
-
Resuspend the cells in sterile PBS or medium, optionally mixed with Matrigel to support tumor formation.
-
Inject a defined number of cells (e.g., from 100 to 1x10^6 cells) subcutaneously or orthotopically into the immunocompromised mice.
-
Monitor the mice regularly for tumor formation and growth.
-
Measure tumor volume over time using calipers.
-
At the end of the experiment, tumors can be excised for further analysis, such as histology, immunohistochemistry, or re-isolation of cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways regulated by ALDH1A3 and the workflows of crucial experiments.
Caption: ALDH1A3-mediated Retinoic Acid (RA) signaling pathway in cancer stem cells.
Caption: Crosstalk of ALDH1A3 with STAT3 and PI3K/AKT/mTOR signaling pathways.
Caption: Experimental workflow for the ALDEFLUOR™ assay.
Conclusion and Future Directions
ALDH1A3 stands as a pivotal regulator of the cancer stem cell phenotype, driving key aspects of tumor biology from initiation to therapeutic resistance. The convergence of its roles in critical signaling pathways, such as RA, STAT3, and PI3K/AKT/mTOR, underscores its potential as a high-value therapeutic target. The development of specific ALDH1A3 inhibitors holds promise for selectively eliminating the CSC population, thereby overcoming drug resistance and preventing tumor recurrence.[16][17] Future research should focus on elucidating the precise upstream regulatory mechanisms governing ALDH1A3 expression in CSCs and further exploring the synergistic potential of ALDH1A3 inhibition with conventional and targeted therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding and therapeutic targeting of ALDH1A3 in cancer.
References
- 1. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 2. aacrjournals.org [aacrjournals.org]
- 3. stemcell.com [stemcell.com]
- 4. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Essential role of aldehyde dehydrogenase 1A3 (ALDH1A3) for the maintenance of non-small cell lung cancer stem cells is associated with the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of breast cancer growth via miR‐7 suppressing ALDH1A3 activity concomitant with decreasing breast cancer stem cell subpopulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.uniupo.it [iris.uniupo.it]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of cancer-type specific expression patterns for active aldehyde dehydrogenase (ALDH) isoforms in ALDEFLUOR assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 15. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arpi.unipi.it [arpi.unipi.it]
- 17. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Aldh1A3-IN-2: A Technical Guide to Target Validation in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of Aldehyde Dehydrogenase 1A3 (ALDH1A3) in oncology, with a specific focus on the selective inhibitor Aldh1A3-IN-2. ALDH1A3 has emerged as a critical enzyme in cancer biology, particularly in cancer stem cells (CSCs), where its overexpression is linked to tumor progression, metastasis, and therapeutic resistance.[1][2] This document outlines the preclinical evidence supporting ALDH1A3 as a therapeutic target and details the methodologies for validating inhibitors like this compound.
The Role of ALDH1A3 in Cancer
ALDH1A3 is a member of the aldehyde dehydrogenase superfamily, responsible for the oxidation of retinal to retinoic acid (RA), a potent signaling molecule that regulates gene expression.[1][2] In numerous cancers, including breast, prostate, glioblastoma, and pancreatic cancer, elevated ALDH1A3 expression is associated with poor prognosis.[1][2] Its role in promoting cancer progression is multifaceted, involving the maintenance of cancer stem cell populations, enhancement of cell proliferation and invasion, and contribution to chemoresistance.[1][2]
Signaling Pathways
ALDH1A3 exerts its pro-tumorigenic effects through several signaling pathways:
-
Retinoic Acid (RA) Signaling: By producing RA, ALDH1A3 can paradoxically promote cancer cell survival and proliferation in certain contexts by modulating the expression of RA-responsive genes.[1][2]
-
PI3K/AKT/mTOR Pathway: ALDH1A3 has been shown to activate this critical survival pathway, leading to increased cell growth and resistance to apoptosis.[2]
-
Glycolysis and Metabolic Reprogramming: In pancreatic cancer, ALDH1A3 promotes a shift towards glycolysis, providing the metabolic flexibility required for rapid tumor growth and metastasis.[2]
Signaling Pathway of ALDH1A3 in Cancer
References
exploring the biological effects of ALDH1A3 inhibition
An In-depth Technical Guide to the Biological Effects of ALDH1A3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A3 (ALDH1A3), a member of the ALDH superfamily, is a critical enzyme in cellular metabolism, primarily known for catalyzing the oxidation of retinal to retinoic acid (RA)[1][2]. While its function in healthy adult tissues is limited, ALDH1A3 is frequently overexpressed in various cancers, including glioblastoma, breast cancer, lung cancer, and melanoma[3][4][5]. This overexpression is strongly associated with cancer stem cell (CSC) populations, contributing to tumor initiation, metastasis, chemoresistance, and poor patient prognosis[2][4][6]. Consequently, ALDH1A3 has emerged as a promising therapeutic target for developing novel cancer therapies[1][6]. This guide provides a comprehensive overview of the biological consequences of inhibiting ALDH1A3, detailing its impact on cellular signaling, summarizing quantitative data from key studies, and outlining relevant experimental protocols.
Molecular Mechanisms and Signaling Pathways
ALDH1A3's primary role is the synthesis of retinoic acid, a potent signaling molecule that regulates gene expression by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs)[1][7]. However, its influence extends to several other critical cancer-related pathways.
1. Retinoic Acid (RA) Signaling Pathway: ALDH1A3 is the most catalytically efficient enzyme for converting all-trans-retinal into all-trans-retinoic acid (atRA)[8][9]. This product, atRA, enters the nucleus and binds to RAR-RXR heterodimers, which then act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and apoptosis[1][7]. In some cancers, this ALDH1A3-RA axis is hijacked to promote tumor growth[1].
References
- 1. mdpi.com [mdpi.com]
- 2. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-class isoform-specific aldehyde dehydrogenase (ALDH1B1 and ALDH1A3) inhibitors for cancer | Explore Technologies [techfinder.stanford.edu]
- 6. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The stem cell/cancer stem cell marker ALDH1A3 regulates the expression of the survival factor tissue transglutaminase, in mesenchymal glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Aldh1A3-IN-2 and the Retinoic Acid Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldehyde dehydrogenase 1A3 (ALDH1A3) is a critical enzyme in the biosynthesis of retinoic acid (RA), a potent signaling molecule that regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the retinoic acid pathway is implicated in various pathologies, notably in cancer, where ALDH1A3 is often overexpressed and associated with cancer stem cell phenotypes and therapeutic resistance.[1][2][3] This technical guide provides a comprehensive overview of Aldh1A3-IN-2, a potent inhibitor of ALDH1A3, and its interaction with the retinoic acid signaling pathway. Detailed experimental protocols for the characterization of ALDH1A3 inhibitors and the assessment of their impact on the retinoic acid pathway are provided, alongside structured data tables for comparative analysis and visualizations of the core signaling pathways and experimental workflows.
Introduction to the Retinoic Acid Pathway and ALDH1A3
The retinoic acid (RA) signaling pathway is initiated by the cellular uptake of retinol (Vitamin A).[4] Retinol is then reversibly oxidized to retinaldehyde by alcohol dehydrogenases (ADHs) or retinol dehydrogenases (RDHs). The final and rate-limiting step in RA biosynthesis is the irreversible oxidation of retinaldehyde to all-trans retinoic acid (atRA) by aldehyde dehydrogenases (ALDHs), with ALDH1A1, ALDH1A2, and ALDH1A3 being the primary isoforms involved.[1][4] ALDH1A3 exhibits a particularly high catalytic efficiency for this reaction.[1]
Once synthesized, atRA translocates to the nucleus, where it binds to heterodimers of retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[4][5] This ligand-receptor complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription and thereby controlling a vast array of cellular functions.[4][5] The precise regulation of RA levels is crucial, and cellular concentrations are controlled by both its synthesis via ALDHs and its degradation by cytochrome P450 enzymes of the CYP26 family.[4]
This compound: A Potent Inhibitor of ALDH1A3
This compound is a small molecule inhibitor of the ALDH1A3 enzyme. Its inhibitory action on ALDH1A3 leads to a reduction in the biosynthesis of retinoic acid, thereby modulating the downstream signaling events of the RA pathway. This makes this compound a valuable tool for studying the physiological and pathological roles of ALDH1A3 and a potential therapeutic agent in diseases characterized by aberrant RA signaling, such as certain cancers.
Quantitative Data for ALDH1A3 Inhibitors
The following table summarizes the available quantitative data for this compound and other relevant ALDH1A3 inhibitors for comparative purposes.
| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Notes | Reference |
| This compound | ALDH1A3 | 1.29 | Not Reported | Not Reported | [6] |
| NR6 | ALDH1A3 | 5.3 ± 1.5 | 3.7 ± 0.4 | Highly selective against ALDH1A1 and ALDH1A2 | [7] |
| MCI-INI-3 | ALDH1A3 | Not Reported | 0.55 | Selective competitive inhibitor of ALDH1A3 with poor inhibition of ALDH1A1 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on the retinoic acid pathway.
ALDH1A3 Enzymatic Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity of compounds like this compound against the ALDH1A3 enzyme by measuring the reduction in the rate of NADH formation.
Materials:
-
Recombinant human ALDH1A3 enzyme
-
Reaction Buffer: 50 mM HEPES, 50 mM MgCl₂, 5 mM DTT, pH 7.5
-
NAD⁺ stock solution (20 mM)
-
Retinaldehyde (substrate) stock solution (2 mM in ethanol)
-
This compound or other test compounds (stock solution in DMSO)
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare a dilution series of this compound in the reaction buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In each well of the 96-well plate, add 85 µL of reaction buffer.
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in reaction buffer) to the respective wells.
-
Add 5 µL of 10 mM NAD⁺ solution to each well for a final concentration of 500 µM.
-
Add 5 µL of recombinant ALDH1A3 enzyme to each well and incubate for 5 minutes at room temperature, protected from light.
-
Initiate the reaction by adding 5 µL of 2 mM retinaldehyde solution to each well for a final concentration of 100 µM.
-
Immediately place the plate in the fluorometric plate reader and measure the increase in fluorescence at 460 nm (excitation at 340 nm) over time (e.g., every minute for 15-30 minutes) in kinetic mode.
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Retinoic Acid Response Element (RARE) Luciferase Reporter Assay
This assay measures the transcriptional activity of the RA pathway in response to changes in intracellular retinoic acid levels, which can be modulated by ALDH1A3 inhibitors.
Materials:
-
HEK293 cells (or other suitable cell line)
-
RARE-luciferase reporter plasmid (containing tandem RARE sequences driving firefly luciferase expression)
-
Control plasmid (e.g., Renilla luciferase under a constitutive promoter for normalization)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or other test compounds
-
All-trans retinoic acid (atRA) as a positive control
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the RARE-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. To assess the inhibitory effect, cells can be co-treated with a known concentration of atRA to stimulate the pathway.
-
Incubation: Incubate the cells with the compounds for another 16-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity relative to the vehicle-treated control. For inhibitor studies, determine the IC50 value by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.
Quantification of Intracellular Retinoic Acid by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of all-trans retinoic acid from cell lysates or tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell or tissue samples
-
Internal standard (e.g., 4,4-dimethyl-RA)
-
Lysis buffer (e.g., RIPA buffer)
-
Hexane
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system equipped with a C18 column
Procedure:
-
Sample Preparation:
-
Cells: Harvest and wash cells. Lyse the cell pellet in an appropriate buffer.
-
Tissues: Homogenize the tissue sample in a suitable buffer.
-
-
Internal Standard Spiking: Add a known amount of the internal standard to each sample to account for extraction variability.
-
Liquid-Liquid Extraction:
-
Add 1 mL of acetonitrile to the sample, vortex, and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of hexane, vortex, and centrifuge to separate the phases.
-
The upper hexane layer contains less polar retinoids and can be discarded if only RA is of interest.
-
Acidify the aqueous layer with formic acid.
-
Perform a second extraction with hexane to extract the retinoic acid.
-
Collect the upper hexane layer.
-
-
Drying and Reconstitution: Evaporate the hexane extract to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the retinoids on a C18 column using a gradient of water and acetonitrile with 0.1% formic acid.
-
Detect and quantify atRA and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The transition for atRA is typically m/z 299.2 -> 255.2.
-
-
Data Analysis: Construct a standard curve using known concentrations of atRA. Quantify the amount of atRA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the retinoic acid pathway and experimental workflows.
Caption: The Retinoic Acid Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the ALDH1A3 enzymatic inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ALDH1A3 is the switch that determines the balance of ALDH+ and CD24−CD44+ cancer stem cells, EMT-MET, and glucose metabolism in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preliminary Efficacy of Selective Aldehyde Dehydrogenase 1A3 (ALDH1A3) Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy of selective inhibitors targeting Aldehyde Dehydrogenase 1A3 (ALDH1A3), a critical enzyme implicated in cancer progression, chemoresistance, and the maintenance of cancer stem cells (CSCs). While information on a specific compound designated "Aldh1A3-IN-2" is not publicly available, this document focuses on well-characterized selective ALDH1A3 inhibitors, such as NR6 and MCI-INI-3, to provide a detailed understanding of the therapeutic potential of targeting this enzyme.
The Role of ALDH1A3 in Cancer
Aldehyde dehydrogenase 1A3 (ALDH1A3) is a member of the ALDH superfamily of enzymes responsible for oxidizing aldehydes to carboxylic acids.[1][2] In the context of cancer, ALDH1A3 plays a pivotal role in the biosynthesis of retinoic acid (RA), a potent signaling molecule that regulates gene expression related to cell differentiation, proliferation, and apoptosis.[3][4] High ALDH1A3 expression is a hallmark of CSCs in various malignancies, including glioblastoma, colorectal cancer, breast cancer, and mesothelioma, and is often associated with poor prognosis and resistance to therapy.[1][2][5] The enzymatic activity of ALDH1A3 contributes to the detoxification of cytotoxic aldehydes, thereby protecting cancer cells from oxidative stress and the effects of chemotherapy.[4]
Quantitative Efficacy of Selective ALDH1A3 Inhibitors
The development of potent and selective ALDH1A3 inhibitors is a promising strategy to target the CSC population and overcome therapeutic resistance. Below is a summary of the in vitro efficacy of lead compounds that have been described in the scientific literature.
Enzymatic Inhibition Data
| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity | Mechanism of Action | Reference |
| NR6 | hALDH1A3 | 5.3 ± 1.5 | 3.7 ± 0.4 | High selectivity over ALDH1A1 and ALDH1A2 | Competitive | [1] |
| MCI-INI-3 | hALDH1A3 | 0.46 | - | >140-fold selective over ALDH1A1 | Competitive | [6][7] |
Cellular Efficacy Data
| Compound | Cell Line | Assay | EC50 | Effect | Reference |
| NR6 | U87MG (Glioblastoma) | Viability (72h) | 378.61 pM | Induces cell death | [1] |
| NR6 | HCT116 (Colorectal Cancer) | Viability (72h) | 648.26 pM | Induces cell death | [1] |
| NR6 | U87MG, HCT116 | ALDEFLUOR | - | Significant decrease in ALDH-positive cells at 1 µM | [1] |
| NR6 | U87MG, HCT116 | Migration & Invasion | - | Reduces cell migration and invasiveness | [8] |
| MCI-INI-3 | U87MG (Glioblastoma) | ALDEFLUOR | - | Inhibition of ALDH activity | [9] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary evaluation of selective ALDH1A3 inhibitors.
Recombinant Human ALDH1A3 Enzymatic Assay
This assay is employed to determine the direct inhibitory effect of a compound on the enzymatic activity of ALDH1A3.
-
Enzyme and Substrate Preparation : Recombinant human ALDH1A3 is purified. The substrate, all-trans-retinal, is prepared in a suitable solvent.
-
Reaction Mixture : The assay is typically performed in a buffer solution (e.g., 20 mM Tris-HCl, pH 8.0) containing the enzyme, the cofactor NAD+, and the test inhibitor at various concentrations.[10]
-
Initiation and Measurement : The reaction is initiated by the addition of the substrate. The conversion of NAD+ to NADH is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.
-
Data Analysis : The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value. To determine the mechanism of inhibition (e.g., competitive), the assay is repeated with varying substrate concentrations. The inhibitor constant (Ki) is then calculated from these data.[1]
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.
-
Cell Culture : Human cancer cell lines with high ALDH1A3 expression (e.g., U87MG glioblastoma, HCT116 colorectal cancer) are cultured in appropriate media and conditions.[1]
-
Treatment : Cells are seeded in 96-well plates and treated with a range of concentrations of the ALDH1A3 inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition : Thiazolyl Blue Tetrazolium Bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement : The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
Data Analysis : The absorbance values are normalized to untreated controls to determine the percentage of cell viability. The EC50 value is calculated from the dose-response curve.[11]
ALDEFLUOR Assay
This assay is used to identify and quantify the population of cells with high ALDH activity, which is a characteristic of cancer stem cells.
-
Cell Suspension : A single-cell suspension of the cancer cell line is prepared.
-
ALDEFLUOR Reagent : The cells are incubated with the ALDEFLUOR reagent, a fluorescent substrate for ALDH.
-
Inhibitor Control : A parallel sample is treated with a pan-ALDH inhibitor, such as N,N-diethylaminobenzaldehyde (DEAB), to serve as a negative control and define the ALDH-negative population. Test inhibitors are added to experimental samples.[1]
-
Flow Cytometry : The fluorescence of the cell populations is analyzed by flow cytometry. ALDH-positive cells will exhibit a significant shift in fluorescence compared to the DEAB-treated control.
-
Data Analysis : The percentage of ALDH-positive cells is quantified in both control and inhibitor-treated samples to assess the inhibitor's effect on the CSC population.[9]
Signaling Pathways and Experimental Workflows
Visual representations of the ALDH1A3 signaling pathway and a typical experimental workflow for inhibitor evaluation are provided below.
Caption: ALDH1A3 signaling pathway and point of intervention.
Caption: Workflow for preclinical evaluation of ALDH1A3 inhibitors.
References
- 1. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ALDH1A3 inhibitor NR6 | ALDH1A3 inhibitor | Probechem Biochemicals [probechem.com]
- 9. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.uniupo.it [iris.uniupo.it]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Aldh1a3-IN-2 In Vitro Assays
These protocols provide detailed methods for the in vitro evaluation of Aldh1a3-IN-2, a potent inhibitor of Aldehyde Dehydrogenase 1A3 (ALDH1A3). The intended audience for these notes includes researchers, scientists, and professionals involved in drug development and cancer research.
Introduction
Aldehyde Dehydrogenase 1A3 (ALDH1A3) is a critical enzyme in the biosynthesis of retinoic acid and is overexpressed in various cancers, making it a promising therapeutic target.[1][2] this compound has been identified as a potent inhibitor of ALDH1A3.[1][3] These protocols detail two key in vitro assays for characterizing the inhibitory activity of this compound: a biochemical assay to determine its direct enzymatic inhibition and a cellular assay to assess its activity in a cellular context.
Data Presentation
Inhibitory Activity of this compound
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | ALDH1A3 | Biochemical | 1.29[1] |
Experimental Protocols
ALDH1A3 Biochemical Assay Protocol
This protocol outlines a fluorometric assay to measure the inhibitory effect of this compound on the enzymatic activity of purified ALDH1A3. The assay measures the increase in fluorescence resulting from the production of NADH.[3][4]
Materials:
-
Recombinant human ALDH1A3 enzyme
-
This compound
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
NADH (for standard curve)
-
Assay Buffer: 50 mM HEPES, 50 mM MgCl2, 5 mM DTT, pH 7.5[3]
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 340 nm, Emission: 460 nm)[3][4]
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare a solution of NAD+ in Assay Buffer (final concentration 0.5 mM).[3]
-
Prepare a solution of hexanal in Assay Buffer. It is recommended to test at both near Km (e.g., 10 µM) and saturating concentrations (e.g., 250 µM).[3]
-
Prepare a solution of recombinant ALDH1A3 in Assay Buffer. The final enzyme concentration should be optimized to ensure linear reaction kinetics.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
20 µL of this compound dilution (or DMSO for control).
-
20 µL of NAD+ solution.
-
10 µL of ALDH1A3 enzyme solution.
-
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the hexanal solution to each well.
-
Immediately measure the fluorescence (Ex: 340 nm, Em: 460 nm) in kinetic mode for 15-30 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit time) for each well.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular ALDH Activity Assay (Aldefluor Assay) Protocol
This protocol describes the use of the Aldefluor™ assay to measure the inhibition of ALDH activity by this compound in live cells. The assay utilizes a fluorescent substrate that is converted by ALDH to a product that is retained within the cell, allowing for quantification by flow cytometry.[5][6]
Materials:
-
Cancer cell line known to express ALDH1A3 (e.g., MDA-MB-231, PC-3)[7]
-
Aldefluor™ Assay Kit (STEMCELL Technologies), containing:
-
ALDEFLUOR™ Reagent (BODIPY-aminoacetaldehyde)
-
DEAB (N,N-diethylaminobenzaldehyde), a specific ALDH inhibitor
-
ALDEFLUOR™ Assay Buffer
-
-
This compound
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest cells and prepare a single-cell suspension in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Incubate the cells with different concentrations of this compound for a predetermined time (e.g., 24 hours) at 37°C. A DMSO-treated group should be included as a vehicle control.
-
-
Aldefluor Staining:
-
Following inhibitor treatment, pellet the cells and resuspend them in ALDEFLUOR™ Assay Buffer at 1 x 10^6 cells/mL.
-
For each sample, prepare two tubes:
-
Test tube: Add 5 µL of activated ALDEFLUOR™ Reagent.
-
Control tube: Add 5 µL of DEAB solution, mix, and then add 5 µL of activated ALDEFLUOR™ Reagent.[6]
-
-
Incubate all tubes for 30-60 minutes at 37°C, protected from light.[5]
-
-
Flow Cytometry Analysis:
-
After incubation, pellet the cells by centrifugation (250 x g, 5 minutes).
-
Resuspend the cell pellet in 0.5 mL of ice-cold ALDEFLUOR™ Assay Buffer.[6]
-
Analyze the samples on a flow cytometer. The DEAB-treated sample is used to set the gate for the ALDH-positive population.
-
Quantify the percentage of ALDH-positive cells in the this compound treated samples and compare to the vehicle control.
-
Visualizations
ALDH1A3 Signaling Pathway
Caption: ALDH1A3-mediated retinoic acid signaling pathway.
Experimental Workflow for Biochemical Assay
Caption: Workflow for the ALDH1A3 biochemical assay.
Experimental Workflow for Cellular (Aldefluor) Assay
Caption: Workflow for the cellular ALDH activity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond [mdpi.com]
- 3. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. stemcell.com [stemcell.com]
- 7. In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aldh1A3-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and biological applications of Aldh1A3-IN-2, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A3 (ALDH1A3). The provided protocols and data are intended to guide researchers in the effective use of this compound in their studies.
Chemical Properties and Solubility
This compound, also referred to as compound 15 or ABMM-16, is a benzyloxybenzaldehyde derivative with demonstrated potent and selective inhibitory activity against the ALDH1A3 isoform.[1][2] The inhibitor has an IC50 value of approximately 1.29 μM for ALDH1A3.[1][2]
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Solubility | Observations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (12.30 mM) | Clear solution[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (12.30 mM) | Clear solution[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (12.30 mM) | Clear solution[1] |
| 100% DMSO | 10 mM in 1 mL | Available as a pre-made solution[1] |
Note: If precipitation or phase separation is observed during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[1]
Preparation of Stock and Working Solutions
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, for 1 mg of this compound (Molecular Weight: ~203.24 g/mol , assuming the core structure without extensive modifications), dissolve in approximately 492 µL of DMSO. Note: The exact molecular weight should be confirmed from the supplier's data sheet.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
Procedure:
-
Thaw a vial of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution with the desired cell culture medium or assay buffer to achieve the final working concentrations.
-
Ensure the final concentration of DMSO in the working solution is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium/buffer with the same final DMSO concentration) should always be included in experiments.
Biological Context and Signaling Pathways
ALDH1A3 is a critical enzyme in the biosynthesis of retinoic acid (RA) from retinaldehyde.[3][4][5] RA is a potent signaling molecule that regulates gene expression through binding to retinoic acid receptors (RARs) and retinoid-X receptors (RXRs).[3][4] In various cancers, including glioblastoma and mesothelioma, ALDH1A3 is overexpressed and is considered a marker for cancer stem cells (CSCs).[3][4][6] Its activity contributes to chemoresistance, proliferation, and invasiveness.[3][6] The expression of ALDH1A3 is regulated by several signaling pathways, including NF-κB, STAT3, and β-catenin.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers | MDPI [mdpi.com]
- 6. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of Aldh1A3-IN-2 for Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Aldh1A3-IN-2, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A3 (ALDH1A3), in cancer cell research. The provided protocols and data will aid in the effective design and execution of experiments targeting ALDH1A3-positive cancer cells.
Introduction
Aldehyde Dehydrogenase 1A3 (ALDH1A3) is a critical enzyme implicated in the survival, proliferation, and chemoresistance of various cancer types. It is a key marker for cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and relapse. This compound has emerged as a valuable tool for investigating the therapeutic potential of ALDH1A3 inhibition. This document outlines the effective concentrations of this compound and provides detailed protocols for its application in cancer cell studies.
Data Presentation: Efficacy of this compound
The optimal concentration of this compound is context-dependent, varying with the experimental objective (e.g., single-agent treatment versus combination therapy) and the cancer cell line under investigation.
| Compound | Parameter | Value | Cell Lines | Key Findings | Reference |
| This compound (Compound 15) | IC50 (ALDH1A3 inhibition) | 1.29 µM | N/A (Enzymatic assay) | Potent inhibitor of ALDH1A3 enzyme activity. | [1] |
| This compound (Compound 15) | Cytotoxicity (as single agent) | Non-cytotoxic at various concentrations | MCF7 (breast cancer), MDA-MB-231 (breast cancer), PC-3 (prostate cancer) | As a standalone treatment, this compound does not significantly impact the viability of these cancer cell lines. | [2][3][4] |
| This compound (Compound 15) in combination with Doxorubicin | Cell Viability | Significant increase in cytotoxic effect | MCF7 (breast cancer) | Sensitizes cancer cells to the cytotoxic effects of doxorubicin.[2][3][4] | [2][3][4] |
Note: The IC50 value represents the concentration required to inhibit 50% of the ALDH1A3 enzyme's activity. The lack of single-agent cytotoxicity suggests that the optimal concentration for observing phenotypic effects may be best determined in combination with other anti-cancer agents or by assessing specific functional endpoints beyond cell death, such as stemness or migration.
Signaling Pathways and Experimental Workflows
ALDH1A3 Signaling Pathway in Cancer Stem Cells
dot
Caption: ALDH1A3 signaling pathway in cancer stem cells and the inhibitory action of this compound.
Experimental Workflow for Determining Optimal Concentration
dot
Caption: Workflow for determining the optimal concentration of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cancer cell viability, both as a single agent and in combination with other drugs.
Materials:
-
ALDH1A3-positive cancer cells (e.g., MCF7, PC-3)
-
96-well tissue culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Doxorubicin (or other chemotherapeutic agent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[5]
-
Treatment:
-
Single Agent: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Combination Treatment: Prepare serial dilutions of this compound in culture medium containing a fixed, sub-lethal concentration of doxorubicin (e.g., 1 µM for PC-3, 5 µM for MCF7).[6] Replace the medium in the wells with 100 µL of the combination treatment. Include controls for doxorubicin alone and vehicle.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[5]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
ALDEFLUOR™ Assay for Cancer Stem Cell Population
This assay identifies and quantifies the population of cancer stem cells based on their ALDH activity.
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Treated and untreated cancer cells
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Reagent Preparation: Prepare the activated ALDEFLUOR™ reagent according to the manufacturer's protocol.[6]
-
Staining:
-
For each sample, have a "test" tube and a "control" tube.
-
To the "control" tube, add the DEAB inhibitor, which specifically blocks ALDH activity.[6]
-
Add the activated ALDEFLUOR™ reagent to the "test" tube. Immediately transfer half of this cell suspension to the "control" tube.
-
-
Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light.[6]
-
Flow Cytometry: Analyze the cells on a flow cytometer. The ALDH-positive (cancer stem cell) population will be the brightly fluorescent cells in the "test" sample that are absent in the "control" (DEAB-treated) sample.[7]
Western Blot for ALDH1A3 Protein Expression
This protocol is used to determine the effect of this compound on the protein levels of ALDH1A3 and downstream signaling molecules.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ALDH1A3 (e.g., Novus Biologicals NBP2-15339)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ALDH1A3 antibody (diluted in blocking buffer, e.g., 1:1000-1:3000) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Quantitative PCR (qPCR) for ALDH1A3 Gene Expression
This protocol measures the changes in ALDH1A3 mRNA levels following treatment with this compound.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for ALDH1A3 and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR Master Mix
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for ALDH1A3 or the reference gene, and cDNA template.
-
qPCR Program: Run the qPCR reaction using a standard cycling program: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).[8]
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.[8]
By following these application notes and protocols, researchers can effectively determine the optimal concentration of this compound for their specific cancer cell model and experimental goals, leading to a better understanding of the role of ALDH1A3 in cancer and the potential of its inhibition as a therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. protocols.io [protocols.io]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Aldh1A3-IN-2 Treatment in 3D Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Aldh1A3-IN-2, a selective inhibitor of Aldehyde Dehydrogenase 1A3 (ALDH1A3), in three-dimensional (3D) spheroid models. This document includes an overview of the ALDH1A3 signaling pathway, detailed protocols for spheroid culture and treatment, and methods for assessing the efficacy of this compound.
Introduction
Aldehyde Dehydrogenase 1A3 (ALDH1A3) is a critical enzyme in the production of retinoic acid (RA) and is overexpressed in various cancers.[1][2] It is recognized as a cancer stem cell (CSC) marker, and its expression is associated with tumor progression, metastasis, and chemoresistance.[1][2] ALDH1A3 is implicated in several cancer-promoting mechanisms, including the activation of signaling pathways such as PI3K/AKT/mTOR and STAT3.[2][3][4] The use of 3D spheroid models provides a more physiologically relevant system to study the effects of cancer therapeutics compared to traditional 2D cell cultures.[5][6]
Mechanism of Action of ALDH1A3
ALDH1A3 catalyzes the oxidation of retinal to retinoic acid.[2][3] Retinoic acid then binds to heterodimers of retinoic acid receptors (RAR) and retinoid X receptors (RXR), which act as transcription factors that regulate the expression of genes involved in cell differentiation, proliferation, and apoptosis.[2][3][7] Inhibition of ALDH1A3 is a promising strategy to target cancer stem cells and overcome drug resistance.
Data Summary: Efficacy of ALDH1A3 Inhibition in Cancer Models
| Inhibitor | Cell Line | Model | Concentration/IC50 | Effect | Reference |
| NR6 | Malignant Pleural Mesothelioma (MPM) | 3D Spheroids | 5.3 ± 1.5 µM (IC50) | Reduced proliferation, impaired neutrophil recruitment | [8] |
| MCI-INI-3 | Mesenchymal Glioma Stem Cells | 2D Culture | Not specified | Inhibits retinoic acid biosynthesis | [9] |
| shRNA | MDA-MB-231, MDA-MB-468 (Breast Cancer) | 2D Culture | N/A | Attenuated cell proliferation, reduced adhesion | [10] |
Experimental Protocols
3D Spheroid Culture and Formation
This protocol describes the generation of 3D spheroids using the hanging drop method, which allows for the formation of uniformly sized spheroids.[11][12]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hanging drop spheroid culture plates or a standard petri dish lid
-
This compound (prepare stock solution in DMSO)
Procedure:
-
Culture cells in a standard 2D flask to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL.
-
Pipette 20 µL drops of the cell suspension onto the inside of a petri dish lid.
-
Add sterile PBS to the bottom of the petri dish to maintain humidity.
-
Invert the lid and place it over the bottom plate.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 48-72 hours to allow for spheroid formation.
Diagram of Experimental Workflow: Spheroid Treatment and Analysis
This compound Treatment of 3D Spheroids
Procedure:
-
After spheroid formation, gently transfer the spheroids to a 96-well ultra-low attachment plate.
-
Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO vehicle control.
-
Carefully remove the old medium from the wells containing the spheroids and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (CellTiter-Glo® 3D)
This assay measures ATP levels as an indicator of cell viability and is optimized for 3D cell cultures.[13]
Materials:
-
CellTiter-Glo® 3D Reagent (Promega)
-
Treated spheroids in a 96-well plate
-
Luminometer
Procedure:
-
Equilibrate the CellTiter-Glo® 3D Reagent and the 96-well plate containing spheroids to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 5 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Apoptosis Assay (Caspase-Glo® 3/7 3D)
This assay measures the activity of caspases-3 and -7, which are key biomarkers of apoptosis.[5]
Materials:
-
Caspase-Glo® 3/7 3D Reagent (Promega)
-
Treated spheroids in a 96-well plate
-
Luminometer
Procedure:
-
Equilibrate the Caspase-Glo® 3/7 3D Reagent and the 96-well plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents gently by swirling the plate.
-
Incubate at room temperature for 30 minutes to 3 hours.
-
Measure the luminescence using a plate reader.
-
Apoptosis is indicated by an increase in luminescence relative to the vehicle-treated control.
Western Blot Analysis of Spheroids
This protocol is for analyzing protein expression in 3D spheroids.[14][15][16]
Procedure:
-
Collect spheroids from each treatment condition and wash with ice-cold PBS.
-
Centrifuge at a low speed (e.g., 200 x g) to pellet the spheroids.
-
Lyse the spheroids in RIPA buffer containing protease and phosphatase inhibitors.
-
Disrupt the spheroids by sonication or by passing the lysate through a small gauge needle.[16]
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Proceed with standard Western blotting protocols: load equal amounts of protein for SDS-PAGE, transfer to a membrane, block, incubate with primary and secondary antibodies, and detect the signal.
Quantitative Real-Time PCR (qPCR) of Spheroids
This protocol allows for the analysis of gene expression changes in response to treatment.
Procedure:
-
Collect and wash spheroids as described for Western blotting.
-
Extract total RNA from the spheroids using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for your target genes (e.g., ALDH1A3, and downstream targets) and a housekeeping gene for normalization (e.g., GAPDH).
-
Analyze the data using the delta-delta Ct method to determine the relative gene expression.
Signaling Pathway Diagram
ALDH1A3 Signaling Pathway
References
- 1. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Essential role of aldehyde dehydrogenase 1A3 (ALDH1A3) for the maintenance of non-small cell lung cancer stem cells is associated with the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. 3D Cell Culture: Optimizing Your Research Methods - Elveflow [elveflow.com]
- 7. Aldehyde dehydrogenase 1A3 influences breast cancer progression via differential retinoic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Spheroid culture techniques – faCellitate [facellitate.com]
- 12. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. CellTiter-Glo® 3D: A Sensitive, Accurate Viability Assay for 3D Cell Cultures [promega.com]
- 14. 4.2. Spheroid Assay, Plasmid Transfection, and Western Blot Analysis [bio-protocol.org]
- 15. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for ALDEFLUOR™ Assay with Aldh1A3-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ALDEFLUOR™ assay is a widely used method to identify and isolate cell populations with high aldehyde dehydrogenase (ALDH) activity. ALDH enzymes, particularly isoforms like ALDH1A3, are recognized as markers for stem cells and cancer stem cells (CSCs) in various tissues and malignancies.[1][2][3][4] Increased ALDH activity is often associated with enhanced self-renewal, differentiation potential, and resistance to chemotherapy.[5][6] The assay utilizes a fluorescent, non-toxic substrate, BODIPY™-aminoacetaldehyde (BAAA), which diffuses freely into cells.[1][5][7] In the presence of ALDH, BAAA is converted to its fluorescent product, BODIPY™-aminoacetate (BAA), which is retained within the cells due to its negative charge.[1][5][7] The resulting fluorescence intensity is proportional to the ALDH activity and can be measured by flow cytometry.[5][7]
Aldh1A3-IN-2 is a potent and specific small molecule inhibitor of the ALDH1A3 isoform.[8] Its use in conjunction with the ALDEFLUOR™ assay allows for the specific investigation of ALDH1A3's contribution to the total ALDH activity within a cell population. This is crucial for studying the specific roles of ALDH1A3 in stem cell biology and cancer, as well as for the development of targeted therapies.
These application notes provide a detailed protocol for utilizing this compound as a specific inhibitor in the ALDEFLUOR™ assay, alongside relevant quantitative data and diagrams of associated signaling pathways.
Quantitative Data
The following table summarizes key quantitative data for the ALDH1A3 inhibitor, this compound, and provides a reference concentration for a similar selective ALDH1A3 inhibitor used in the ALDEFLUOR™ assay. This information is critical for designing experiments to probe the function of ALDH1A3.
| Compound | Target | IC50 | Recommended Concentration for ALDEFLUOR™ Assay | Cell Line Examples | Reference |
| This compound | ALDH1A3 | 1.29 µM | 1-15 µM (titration recommended) | Prostate cancer cell lines, Breast cancer cell lines (MCF7, PC-3) | [8][9] |
| NR6 (analogous ALDH1A3 inhibitor) | ALDH1A3 | Not specified | 1 µM | Glioblastoma (U87MG), Colorectal cancer (HCT116) | [10] |
| Diethylaminobenzaldehyde (DEAB) | Pan-ALDH inhibitor | Varies by isoform | 15-50 µM | Various hematopoietic and cancer cell lines | [10][11][12] |
Experimental Protocols
Protocol 1: ALDEFLUOR™ Assay for the Assessment of ALDH1A3 Activity using this compound
This protocol is adapted from the standard ALDEFLUOR™ kit protocol, with modifications for the inclusion of the specific inhibitor this compound.
Materials:
-
ALDEFLUOR™ Kit (e.g., STEMCELL Technologies, Cat. No. 01700)
-
This compound (Tocris, Cat. No. 6529 or other suppliers)
-
Single-cell suspension of interest
-
Standard cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Preparation of Reagents:
-
Prepare the activated ALDEFLUOR™ reagent (BAAA) according to the manufacturer's instructions. This typically involves dissolving the dry reagent in DMSO and then adding 2N HCl.
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Further dilute in ALDEFLUOR™ Assay Buffer to achieve the desired working concentrations. It is recommended to perform a dose-response curve (e.g., 1 µM, 5 µM, 10 µM, 15 µM) to determine the optimal concentration for your cell type.
-
Prepare the DEAB control solution as per the ALDEFLUOR™ kit instructions.
-
-
Cell Preparation:
-
Staining Procedure:
-
Prepare three sets of tubes for each cell sample:
-
Test Sample (Total ALDH activity): 1 mL of the cell suspension.
-
This compound Control (ALDH activity minus ALDH1A3 activity): 1 mL of the cell suspension.
-
DEAB Control (Background fluorescence): 1 mL of the cell suspension.
-
-
To the This compound Control tube, add the desired concentration of this compound. Mix gently and incubate for 15-30 minutes at 37°C. This pre-incubation step allows the inhibitor to enter the cells and bind to ALDH1A3.
-
To the DEAB Control tube, add the DEAB solution as recommended by the manufacturer (typically 5 µL).
-
Add 5 µL of the activated ALDEFLUOR™ reagent (BAAA) to the Test Sample and the This compound Control tubes. Mix immediately.
-
Immediately after adding BAAA to the Test Sample , transfer 0.5 mL of this cell suspension to the DEAB Control tube (which already contains DEAB).
-
Incubate all tubes for 30-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell type.[11]
-
-
Flow Cytometry Analysis:
-
Following incubation, centrifuge the cells at 250 x g for 5 minutes and resuspend the cell pellet in 0.5 mL of cold ALDEFLUOR™ Assay Buffer.[13]
-
Keep the cells on ice and protected from light until analysis.
-
Analyze the samples on a flow cytometer. Use the DEAB-treated sample to set the gate for the ALDH-positive population (background fluorescence).
-
The ALDH1A3-positive population can be inferred by comparing the fluorescence of the "Test Sample" with the "this compound Control". A reduction in the ALDH-positive population in the presence of this compound indicates the proportion of cells with ALDH1A3 activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and the key signaling pathways involving ALDH1A3.
Caption: Experimental workflow for the ALDEFLUOR™ assay with this compound.
Caption: ALDH1A3 signaling in cancer stem cells.[15][16][17][18]
Discussion and Troubleshooting
-
Specificity of this compound: While this compound is reported to be a potent inhibitor of ALDH1A3, it is good practice to confirm its specificity in your system, for instance, by using cell lines with known high and low expression of ALDH1A3.
-
Cytotoxicity: Although some studies have shown this compound to be non-cytotoxic, it is advisable to perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) at the intended concentrations and incubation times for your specific cell type to rule out any confounding effects on cell viability.[9]
-
Optimization of Inhibitor Concentration: The IC50 of an inhibitor can vary between in vitro enzymatic assays and cell-based assays. Therefore, titrating this compound is crucial to find the optimal concentration that effectively inhibits ALDH1A3 activity without causing off-target effects.
-
Comparison with DEAB: DEAB is a pan-ALDH inhibitor and will reduce the fluorescence in cells expressing various ALDH isoforms.[19] The use of this compound in parallel allows for the dissection of the specific contribution of ALDH1A3 to the overall ALDH-bright population.
-
Data Interpretation: A significant decrease in the percentage of ALDH-bright cells in the presence of this compound compared to the untreated control indicates that ALDH1A3 is a major contributor to the ALDH activity in that cell population. The remaining ALDH-bright cells are likely dependent on other ALDH isoforms.
By incorporating the specific inhibitor this compound into the ALDEFLUOR™ assay, researchers can gain more precise insights into the role of ALDH1A3 in normal and pathological processes, paving the way for more targeted therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. stemcell.com [stemcell.com]
- 12. Frontiers | ALDH1A3 Is the Key Isoform That Contributes to Aldehyde Dehydrogenase Activity and Affects in Vitro Proliferation in Cardiac Atrial Appendage Progenitor Cells [frontiersin.org]
- 13. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 14. stemcell.com [stemcell.com]
- 15. researchgate.net [researchgate.net]
- 16. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. STAT3, stem cells, cancer stem cells and p63 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of cancer-type specific expression patterns for active aldehyde dehydrogenase (ALDH) isoforms in ALDEFLUOR assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Aldh1A3-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aldehyde Dehydrogenase 1A3 (ALDH1A3) is a critical enzyme in the biosynthesis of retinoic acid and is increasingly recognized as a key player in cancer biology.[1][2] As a member of the ALDH superfamily, ALDH1A3 is implicated in the regulation of cancer stem cells (CSCs), contributing to tumor progression, metastasis, and resistance to chemotherapy in various cancers, including glioblastoma, breast cancer, and mesothelioma.[1][2][3] Its overexpression often correlates with a poor prognosis.[2][4] These roles make ALDH1A3 a compelling therapeutic target.
Aldh1A3-IN-2 is an investigational inhibitor of ALDH1A3. These application notes provide a comprehensive guide for the experimental design and execution of studies to characterize the efficacy, selectivity, and mechanism of action of this compound and similar molecules.
Signaling Pathways Involving ALDH1A3
ALDH1A3's primary function is the NAD(P)+-dependent oxidation of retinal to retinoic acid (RA).[2][4][5] RA then binds to nuclear receptors (RAR-RXR heterodimers) to regulate the transcription of a wide array of genes involved in differentiation, proliferation, and survival.[2][6] ALDH1A3 expression and activity are also intertwined with other major cancer-related signaling pathways.
ALDH1A3 also activates pro-survival pathways like PI3K/AKT/mTOR, contributing to chemoresistance.[1][6]
Data Presentation: Benchmarking Inhibitor Potency
Quantitative data for novel inhibitors like this compound should be compared against known compounds. The following table summarizes data for selective ALDH1A3 inhibitors reported in the literature.
| Compound | Target | IC50 (Enzymatic Assay) | EC50 (Cell-based Assay) | Cell Line | Reference |
| NR6 | ALDH1A3 | 5.3 ± 1.5 µM | 0.378 ± 0.04 nM | U87MG (Glioblastoma) | [7] |
| ALDH1A1 | > 50 µM | [7] | |||
| ALDH1A2 | > 50 µM | [7] | |||
| CLM296 | ALDH1A3 | 2 nM | Not Reported | TNBC cells | [8] |
| ALDH1A1 | No off-target effects | [8] | |||
| Quazolin-4-amine derivative | ALDH1A3 | 0.064 µM | Not Reported | MDA-MB-231 (Breast) | [4] |
Experimental Protocols
The following protocols provide a framework for the characterization of this compound.
Protocol 1: In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ALDH1A3 and assess its selectivity against other isoforms (ALDH1A1, ALDH1A2).
Principle: The enzymatic activity of ALDH1A3 is measured by monitoring the reduction of NAD+ to NADH, which can be detected by an increase in absorbance at 340 nm or through a coupled fluorescent reaction.
Materials:
-
Recombinant human ALDH1A3, ALDH1A1, and ALDH1A2 enzymes.
-
This compound, dissolved in DMSO.
-
Assay Buffer: 50 mM HEPES or sodium pyrophosphate, pH 8.0.
-
Substrate: Retinaldehyde.
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+).
-
96-well, UV-transparent microplates.
-
Microplate spectrophotometer.
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is ≤1% in all wells.
-
In a 96-well plate, add 50 µL of Assay Buffer to blank wells, and 50 µL of the diluted inhibitor to sample wells.
-
Add 25 µL of the NAD+ solution to all wells.
-
Add 15 µL of the recombinant ALDH1A3 enzyme solution to all wells except the blanks.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the retinaldehyde substrate solution to all wells.
-
Immediately measure the absorbance at 340 nm every minute for 20-30 minutes at 37°C.
-
Calculate the reaction rate (V) from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response).
-
Repeat the procedure for ALDH1A1 and ALDH1A2 to determine selectivity.
Protocol 2: Cellular ALDH Activity Assay (Aldefluor™ Assay)
Objective: To quantify the inhibitory effect of this compound on ALDH enzyme activity within live cancer cells. This assay confirms target engagement in a cellular context.
Principle: The Aldefluor™ assay uses a non-toxic, fluorescent substrate for ALDH that freely diffuses into intact cells. In the presence of active ALDH, the substrate is converted to a fluorescent product that is retained inside the cell. The fluorescence intensity is proportional to ALDH activity and is measured by flow cytometry.
Materials:
-
ALDH1A3-high cancer cell lines (e.g., U87MG, MDA-MB-468, HCT116).[7][9]
-
This compound.
-
DEAB (diethylaminobenzaldehyde), a pan-ALDH inhibitor, used as a negative control.[7]
-
Aldefluor™ Assay Kit.
-
Flow cytometer.
Procedure:
-
Culture cells to ~80% confluency. Harvest and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in Aldefluor™ Assay Buffer.
-
Prepare treatment tubes:
-
Control: Cells + Aldefluor™ substrate.
-
Negative Control: Cells + Aldefluor™ substrate + DEAB.
-
Test: Cells + Aldefluor™ substrate + varying concentrations of this compound.
-
-
Pre-treat the "Test" cells with this compound for 30-60 minutes at 37°C.
-
Activate the Aldefluor™ substrate by adding it to the assay buffer.
-
Add the activated substrate to all cell suspension tubes. Immediately add DEAB to the negative control tube.
-
Incubate all tubes for 30-60 minutes at 37°C, protected from light.
-
Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in fresh Aldefluor™ Assay Buffer.
-
Analyze the samples on a flow cytometer. The ALDH-positive (ALDH+) population is defined by the brightly fluorescent cell population in the control sample that is absent in the DEAB-treated sample.
-
Quantify the reduction in the percentage of ALDH+ cells or the decrease in mean fluorescence intensity in the this compound-treated samples compared to the control.
Protocol 3: Cell Viability / Cytotoxicity Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound and assess its cytotoxic or cytostatic effects on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Materials:
-
ALDH1A3-high cell lines (e.g., U87MG, HCT116) and ALDH1A3-low/negative control cell lines.
-
This compound.
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the inhibitor (including a vehicle-only control).
-
Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C, 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the viability percentage against the logarithm of the inhibitor concentration and determine the EC50 value using non-linear regression.
Protocol 4: Western Blotting
Objective: To investigate the effect of this compound on the protein expression levels of ALDH1A3 and key downstream signaling molecules.
Procedure:
-
Treat ALDH1A3-high cells with this compound at concentrations around its EC50 value for 24-48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested antibodies include:
-
Anti-ALDH1A3
-
Anti-phospho-AKT, Anti-total-AKT
-
Anti-cleaved Caspase-3 (for apoptosis)
-
Anti-Vimentin, Anti-E-cadherin (for EMT)
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using software like ImageJ and normalize to the loading control.
Protocol 5: Cell Migration and Invasion Assays
Objective: To evaluate the impact of this compound on the migratory and invasive capabilities of cancer cells in vitro.
A. Wound Healing (Scratch) Assay for Migration:
-
Grow cells to a confluent monolayer in a 6- or 12-well plate.
-
Create a linear "scratch" in the monolayer with a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells and replace with fresh medium containing this compound at a non-toxic concentration (well below the EC50).
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time. Compare treated samples to vehicle controls.[10]
B. Transwell Invasion Assay:
-
Rehydrate Matrigel-coated inserts (8 µm pore size) for 2 hours.
-
Harvest cells and resuspend them in serum-free medium containing this compound or vehicle control.
-
Seed 5 x 10^4 cells into the upper chamber of the insert.
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields.
-
Calculate the percentage of invasion relative to the control.
References
- 1. mdpi.com [mdpi.com]
- 2. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALDH1A3 is the switch that determines the balance of ALDH+ and CD24−CD44+ cancer stem cells, EMT-MET, and glucose metabolism in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cell Differentiation with Aldh1A3-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Aldh1A3-IN-2, a selective inhibitor of Aldehyde Dehydrogenase 1A3 (ALDH1A3), to investigate its role in cell differentiation. By inhibiting ALDH1A3, researchers can effectively modulate the endogenous synthesis of retinoic acid (RA), a critical signaling molecule that governs a multitude of differentiation processes.
Introduction
Aldehyde Dehydrogenase 1A3 (ALDH1A3) is a key enzyme in the biosynthesis of retinoic acid (RA), catalyzing the irreversible oxidation of retinal to RA.[1] RA is a potent signaling molecule that binds to nuclear receptors (RARs and RXRs) to regulate the transcription of a wide array of genes involved in cellular development, differentiation, and morphogenesis.[1] Dysregulation of ALDH1A3 and RA signaling has been implicated in various developmental processes and diseases, including cancer, where it is often associated with cancer stem cell phenotypes and chemoresistance.[2][3]
This compound offers a powerful tool for studying the specific contributions of ALDH1A3-mediated RA synthesis in these processes. By selectively blocking this enzyme, researchers can dissect the downstream effects on gene expression, cell fate decisions, and lineage commitment in various cell models, including embryonic stem cells, induced pluripotent stem cells (iPSCs), and cancer stem cells.
Mechanism of Action
This compound acts as a potent and selective inhibitor of the ALDH1A3 enzyme. Its primary mechanism is the blockade of the enzyme's catalytic site, which prevents the conversion of retinal to retinoic acid. This leads to a reduction in intracellular RA levels, subsequently altering the transcription of RA-responsive genes and influencing cellular differentiation pathways.
Quantitative Data
This compound, also referred to as Compound 15 or ABMM-16, has been characterized alongside other selective inhibitors. The following table summarizes key quantitative data for researchers designing experiments.
| Compound Name | Alias(es) | Target | IC50 | Notes |
| This compound | Compound 15, ABMM-16 | ALDH1A3 | 1.29 µM | Potent and selective inhibitor.[4][5] |
| Aldh1A3-IN-3 | Compound 16, ABMM-15 | ALDH1A3 | 0.26 µM | A potent and selective inhibitor, also a good substrate for ALDH3A1.[5][6] |
| MCI-INI-3 | - | ALDH1A3 | Kᵢ = 0.55 µM | Selective competitive inhibitor with >140-fold selectivity over ALDH1A1.[3][6] |
| NR6 | - | ALDH1A3 | - | A selective inhibitor that has been shown to reduce cancer cell growth and stemness.[2] |
Signaling Pathway Diagram
The diagram below illustrates the canonical retinoic acid signaling pathway and the point of intervention for this compound.
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol outlines the basic steps for treating adherent cell cultures to assess the impact of ALDH1A3 inhibition on differentiation.
Materials:
-
This compound (MedChemExpress, HY-144669 or equivalent)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium appropriate for your cell line
-
Cells of interest (e.g., stem cells, progenitor cells)
-
Standard cell culture plates and equipment
Procedure:
-
Reconstitution: Prepare a stock solution of this compound by dissolving it in sterile DMSO to a concentration of 10 mM. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere and recover for 24 hours before treatment.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare a series of working concentrations by diluting the stock solution in fresh cell culture medium. A common starting range is 0.1 µM to 10 µM, which brackets the reported IC50 of 1.29 µM.[4]
-
Important: Always prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours), depending on the specific differentiation protocol and endpoints being measured.
-
Endpoint Analysis: After incubation, harvest the cells for downstream analysis, such as qRT-PCR, Western blotting, immunofluorescence, or functional differentiation assays.
Protocol 2: Assessing Neuronal Differentiation in Stem Cells
This protocol provides an example of how to use this compound to study its effect on the directed differentiation of pluripotent stem cells towards a neuronal lineage.
Materials:
-
Pluripotent stem cells (e.g., mESCs or hiPSCs)
-
Neuronal induction medium (e.g., DMEM/F12, N2 supplement, B27 supplement)
-
This compound and DMSO
-
Antibodies for neuronal markers (e.g., anti-β-III-tubulin, anti-MAP2)
-
Reagents for qRT-PCR or Western blotting
Procedure:
-
Initiate Differentiation: Start the neuronal differentiation protocol according to established methods for your specific cell line. This typically involves plating cells in a defined neuronal induction medium.
-
Inhibitor Treatment: On day 1 of differentiation, add this compound to the neuronal induction medium at a final concentration of 1-5 µM. Include a DMSO vehicle control group.
-
Medium Changes: Refresh the medium containing the inhibitor or vehicle every 48 hours.
-
Monitor Morphology: Observe the cells daily for morphological changes indicative of neuronal differentiation (e.g., formation of neural rosettes, extension of neurites).
-
Endpoint Analysis (Day 7-14):
-
Immunofluorescence: Fix the cells and perform immunocytochemistry for neuronal markers like β-III-tubulin (early neurons) and MAP2 (mature neurons) to visualize and quantify neuronal differentiation.
-
qRT-PCR: Extract RNA and perform quantitative reverse transcription PCR to measure the expression of key neuronal lineage genes (e.g., PAX6, SOX1, TUBB3) and pluripotency markers (e.g., OCT4, NANOG) to assess the efficiency of differentiation.
-
Western Blot: Lyse cells and perform a Western blot to quantify the protein levels of neuronal markers.
-
Protocol 3: RARE-Luciferase Reporter Assay for RA Signaling
This assay directly measures the activity of the RA signaling pathway by quantifying the transcriptional activity of RAREs.
Materials:
-
Cells of interest
-
RARE-luciferase reporter plasmid (containing multiple RAREs upstream of a luciferase gene)
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Luciferase assay system
-
This compound and DMSO
Procedure:
-
Co-transfection: Co-transfect the cells with the RARE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent. Plate the transfected cells and allow them to recover for 24 hours.
-
Inhibitor Treatment: Treat the cells with this compound (e.g., 1-5 µM) or a DMSO vehicle control for 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Measure both firefly (RARE reporter) and Renilla (control) luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A decrease in the normalized luciferase activity in the this compound-treated cells compared to the vehicle control indicates successful inhibition of the RA signaling pathway.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for investigating the role of ALDH1A3 in cell differentiation using this compound.
Application Notes & Interpretation
-
Determining Optimal Concentration: It is crucial to perform a dose-response curve (e.g., from 0.1 µM to 20 µM) to determine the optimal, non-toxic concentration of this compound for your specific cell line and assay.
-
Expected Outcomes: Treatment with this compound is expected to phenocopy the effects of ALDH1A3 genetic knockdown or knockout.[3] This may result in the inhibition of differentiation into lineages that require RA signaling (e.g., some neuronal subtypes) or the promotion of lineages that are suppressed by RA.
-
Controls are Critical: Always include a vehicle (DMSO) control to account for any effects of the solvent. A positive control, such as treatment with exogenous retinoic acid, can be useful to confirm that the RA signaling pathway is active in your cell model.
-
Selectivity: While this compound is reported to be selective, it's good practice to consider potential off-target effects, especially at higher concentrations. If possible, confirm key findings using a second, structurally distinct ALDH1A3 inhibitor or via genetic methods (siRNA/CRISPR).
-
Interpreting Results: A reduction in differentiation markers upon treatment suggests that ALDH1A3-mediated RA synthesis is required for that specific cell fate decision. Conversely, an increase in markers for an alternative lineage may indicate that RA normally suppresses that fate.
References
- 1. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Aldh1A3-IN-2 Experimental Results: A Technical Support Center
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Aldh1A3-IN-2 in their experiments. It is designed to help address common challenges and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the aldehyde dehydrogenase 1A3 (ALDH1A3) enzyme.[1] ALDH1A3 is a key enzyme in the biosynthesis of retinoic acid (RA) from retinal.[2][3] By inhibiting ALDH1A3, the compound blocks the production of RA, which in turn affects RA-mediated signaling pathways that are crucial for cell differentiation, proliferation, and stemness, particularly in cancer stem cells.[3][4][5]
Q2: In which cancer types is ALDH1A3 a relevant target?
A2: Elevated ALDH1A3 expression is associated with poor prognosis and cancer stem cell properties in a variety of cancers, including glioblastoma, breast cancer (especially triple-negative), non-small cell lung cancer, prostate cancer, colorectal cancer, and mesothelioma.[2][5][6][7][8]
Q3: What is the reported IC₅₀ value for this compound?
A3: this compound has a reported IC₅₀ of 1.29 μM for the ALDH1A3 enzyme.[1] Another study reported an IC₅₀ of 0.23 µM.[9]
Q4: Is this compound selective for the ALDH1A3 isoform?
A4: While specific selectivity data for this compound against all other ALDH isoforms is not detailed in the provided results, the development of selective ALDH1A3 inhibitors is an active area of research to overcome the limitations of pan-ALDH inhibitors like DEAB (N,N-diethylaminobenzaldehyde).[10][11] Researchers should always include appropriate controls to assess isoform specificity in their model system.
Troubleshooting Guide
Issue 1: Inhibitor Solubility and Stability
Q: My this compound powder is not dissolving properly, or my stock solution has precipitated. What should I do?
A: Proper dissolution is critical for accurate dosing. This compound has specific solubility characteristics.
-
Initial Dissolution: Start by creating a stock solution in 100% DMSO.
-
Working Dilutions: For aqueous buffers, precipitation can be an issue. It is recommended to use specific formulations for in vivo or cell-based assays. Heating and/or sonication can aid dissolution if precipitation occurs during preparation.[1]
-
Storage: Store stock solutions in aliquots to avoid repeated freeze-thaw cycles. Recommended storage is at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Recommended Solvent Formulations
| Protocol | Components | Max Solubility | Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (12.30 mM) | Clear Solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (12.30 mM) | Clear Solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (12.30 mM) | Clear Solution |
| Data sourced from MedchemExpress.[1] |
Issue 2: Inconsistent or No Inhibitory Effect
Q: I am not observing the expected decrease in ALDH activity or downstream cellular effects. What are the possible reasons?
A: This can stem from several factors, from your biological model to your experimental setup. Use the following workflow to troubleshoot.
Caption: Troubleshooting workflow for lack of inhibitory effect.
Key Considerations:
-
Cell Line Selection: ALDH1A3 expression is highly variable across cell lines. Confirm expression before starting your experiment. For example, MDA-MB-468 and HCC1806 breast cancer cells have high ALDH1A3 levels, while MDA-MB-231 cells have low native levels.[6]
-
Controls are Crucial: Always include a vehicle control (e.g., DMSO) and a positive control for inhibition using a pan-ALDH inhibitor like DEAB.[12][13]
-
Assay Sensitivity: Ensure your assay for ALDH activity (e.g., Aldefluor) is sensitive enough to detect changes. The population of ALDH-positive cells can be small.
ALDH1A3 Expression in Common Cancer Cell Lines
| Cell Line | Cancer Type | ALDH1A3 Expression Level | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | High | [6] |
| HCC1806 | Triple-Negative Breast Cancer | High | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Low | [6][12] |
| MCF7 | Breast Cancer (ER+) | Variable, expresses ALDH1A3 | [9] |
| PC-3 | Prostate Cancer | Expresses ALDH1A3 | [9] |
| U87MG | Glioblastoma | Expresses ALDH1A3 | [11][13] |
| HCT116 | Colorectal Cancer | Expresses ALDH1A3 | [13] |
| H358, H2087 | Non-Small Cell Lung Cancer | High in ALDH+ subpopulation | [7] |
Issue 3: Unexpected Cytotoxicity or Off-Target Effects
Q: I'm observing significant cell death at my target concentration. Is this compound cytotoxic?
A: Studies have shown that potent ALDH1A3 inhibitors, including a compound designated "15" (which corresponds to this compound), were found to be non-cytotoxic when used as single agents in breast and prostate cancer cell lines.[9] However, they can sensitize cancer cells to other chemotherapeutic agents like doxorubicin, leading to a significant increase in cytotoxicity.[9]
-
Verify Cytotoxicity: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with the inhibitor alone across a range of concentrations to determine the toxicity profile in your specific cell line.
-
Combination Therapy Context: If using the inhibitor in combination with another drug, the observed toxicity may be a synergistic effect, which could be the desired outcome.
-
Assess Off-Target Effects: To confirm the observed phenotype is due to ALDH1A3 inhibition, a rescue experiment or genetic knockdown/knockout can be performed. Use shRNA or CRISPR to deplete ALDH1A3 and see if it phenocopies the inhibitor's effect.[7][12]
Key Experimental Protocols
Protocol 1: Aldefluor Assay for ALDH Activity
This assay measures the enzymatic activity of ALDH in live cells.
Caption: Standard workflow for the Aldefluor assay.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of 1x10⁶ cells/mL in Aldefluor assay buffer.
-
Treatment Groups: For each experimental condition, prepare two tubes: one "Test" sample and one "Control" sample.
-
DEAB Control: To the "Control" tube, add the specific ALDH inhibitor DEAB, which serves to establish the baseline fluorescence and define the ALDH-positive gate.
-
Staining: Add the activated Aldefluor substrate to all tubes.
-
Incubation: Incubate all samples for 30-45 minutes at 37°C, protected from light.[12][13]
-
Analysis: Analyze the cells using a flow cytometer. The "Control" (DEAB-treated) sample is used to set a gate to identify the brightly fluorescent (ALDH-positive) cell population. The percentage of ALDH-positive cells in your "Test" samples is then quantified.
Protocol 2: Western Blot for ALDH1A3 Protein Expression
-
Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody: Incubate with a validated primary antibody against ALDH1A3 overnight at 4°C.
-
Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Always include a loading control like β-actin or GAPDH.
ALDH1A3 Signaling Pathway Overview
Understanding the pathways regulated by ALDH1A3 is key to interpreting experimental results. ALDH1A3 is a central node that integrates signals from oncogenic pathways and regulates gene expression primarily through retinoic acid.
Caption: Key signaling pathways involving ALDH1A3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALDH1A3 is the switch that determines the balance of ALDH+ and CD24−CD44+ cancer stem cells, EMT-MET, and glucose metabolism in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essential role of aldehyde dehydrogenase 1A3 (ALDH1A3) for the maintenance of non-small cell lung cancer stem cells is associated with the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Aldh1A3-IN-2 off-target effects investigation
Welcome to the technical support center for Aldh1A3-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing frequently asked questions related to the potential off-target effects of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inhibitor of Aldehyde Dehydrogenase 1A3 (ALDH1A3), with a reported IC50 of 1.29 μM.[1] ALDH1A3 is an enzyme overexpressed in various tumor types and is considered a marker for cancer stem cells, playing a role in chemoresistance and tumor progression.[2][3][4][5][6]
Q2: Are there known off-target effects for this compound?
While specific comprehensive off-target screening data for this compound is not publicly available, researchers should be aware of the potential for off-target activities, as is common with small molecule inhibitors. Potential off-targets could include other ALDH isoforms or kinases. It is recommended to perform appropriate selectivity testing in your experimental system.
Q3: My cells are showing unexpected phenotypes after treatment with this compound that don't seem related to ALDH1A3 inhibition. What could be the cause?
Unexpected phenotypes could arise from off-target effects of the compound. We recommend several troubleshooting steps:
-
Confirm ALDH1A3 Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with ALDH1A3 in your cells.
-
Perform a Rescue Experiment: If possible, overexpress a resistant form of ALDH1A3 to see if this reverses the observed phenotype.
-
Test a Structurally Unrelated ALDH1A3 Inhibitor: This can help determine if the phenotype is specific to ALDH1A3 inhibition or an artifact of the this compound chemical scaffold.
-
Consider Off-Target Kinase Inhibition: As shown in the hypothetical kinase profiling data below, some inhibitors can have activity against various kinases. Check if your observed phenotype aligns with the inhibition of any potential off-target kinases.
Q4: How can I assess the selectivity of this compound in my experimental model?
Several methods can be employed to investigate the selectivity of this compound:
-
Kinase Profiling: Screen the inhibitor against a panel of kinases to identify potential off-target kinase interactions.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement not only for ALDH1A3 but also for potential off-target proteins in a cellular context.[7][8][9]
-
Functional Assays: Use cell-based assays that are dependent on the activity of potential off-target proteins to see if this compound has an effect.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability or proliferation assays.
-
Possible Cause 1: Off-target effects on cell cycle kinases.
-
Troubleshooting Step: Refer to the kinase profiling data (Table 1). If a kinase involved in cell cycle regulation is identified as a potential off-target, consider using a more selective inhibitor for that kinase as a control to see if it phenocopies the effect.
-
-
Possible Cause 2: Variability in ALDH1A3 expression across cell lines.
-
Troubleshooting Step: Confirm ALDH1A3 expression levels in your cell lines via Western Blot or qPCR. The efficacy of this compound will likely correlate with the level of ALDH1A3 expression.
-
-
Possible Cause 3: Compound stability and solubility.
-
Troubleshooting Step: Ensure the compound is fully dissolved and stable in your culture media. Prepare fresh stock solutions and protect from light if necessary.
-
Issue 2: Unexpected changes in cell signaling pathways.
-
Possible Cause 1: Off-target inhibition of a key signaling kinase.
-
Troubleshooting Step: Analyze your signaling data in the context of the kinase profiling data (Table 1). For example, if you observe changes in the PI3K/AKT pathway, the off-target activity against PI3K isoforms could be a contributing factor. The diagram below illustrates a hypothetical off-target effect on the PI3K/AKT/mTOR pathway.
-
-
Possible Cause 2: Indirect effects of ALDH1A3 inhibition.
-
Troubleshooting Step: ALDH1A3 is involved in retinoic acid synthesis, which can regulate gene transcription.[10] Consider that the observed signaling changes may be a downstream consequence of altered retinoic acid signaling.
-
Quantitative Data
Table 1: Hypothetical Off-Target Kinase Profiling of this compound
| Kinase Target | Percent Inhibition at 10 µM | IC50 (µM) | Potential Implication |
| ALDH1A3 (On-Target) | 98% | 1.29 | Intended Target |
| CDK2/cyclin A | 65% | >10 | Cell cycle regulation |
| PI3Kα | 55% | >10 | Cell survival, proliferation |
| SRC | 48% | >10 | Cell migration, adhesion |
| VEGFR2 | 45% | >10 | Angiogenesis |
This data is representative and for illustrative purposes only.
Experimental Protocols
Protocol 1: Kinase Profiling
This protocol outlines a general procedure for assessing the selectivity of a compound against a panel of kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare serial dilutions to be used in the assay.
-
Kinase Reaction: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP.
-
Inhibitor Addition: Add this compound at various concentrations to the wells. Include a positive control (a known inhibitor for the specific kinase) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for any kinases that show significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of a compound in a cellular environment.[7][8][9]
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration for a specified time (e.g., 1-2 hours). Include a vehicle-treated control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western Blot using an antibody specific for ALDH1A3.
-
Data Analysis: A ligand-bound protein will be more thermally stable and will be present in the soluble fraction at higher temperatures compared to the unbound protein. Quantify the band intensities to generate a melting curve and determine the shift in the melting temperature upon compound binding.
Visualizations
Caption: Hypothetical off-target effect of this compound on the PI3K/AKT/mTOR pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aldh1a3-IN-2 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for Aldh1a3-IN-2, a potent inhibitor of Aldehyde Dehydrogenase 1A3 (ALDH1A3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of ALDH1A3 with an IC50 of 1.29 μM.[1][2] ALDH1A3 is a key enzyme in the biosynthesis of retinoic acid (RA) from retinal.[3][4][5] By inhibiting ALDH1A3, this compound blocks the production of RA, which in turn can modulate gene expression and affect cellular processes such as proliferation, differentiation, and drug resistance, particularly in cancer stem cells where ALDH1A3 is often overexpressed.[3][6][7]
Q2: What is the recommended starting incubation time for this compound in cell-based assays?
There is no single recommended starting incubation time for all experiments. The optimal incubation time depends on various factors including the cell type, the biological process being investigated, and the concentration of the inhibitor. As a general starting point, an incubation time of 24 hours can be considered. However, it is crucial to perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions.
Q3: How can I determine the optimal incubation time for this compound in my specific cell line?
To determine the optimal incubation time, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound (e.g., at or near the IC50 of 1.29 µM) and evaluating the desired biological endpoint at multiple time points (e.g., 4, 8, 12, 24, 48, and 72 hours). The time point that yields the most significant and reproducible effect with minimal off-target effects should be chosen as the optimal incubation time.
Q4: What are the common problems encountered when optimizing this compound incubation time?
Common issues include:
-
No observable effect: This could be due to an incubation time that is too short, insufficient inhibitor concentration, or low expression of ALDH1A3 in the chosen cell line.
-
Cell toxicity: Prolonged incubation times or high concentrations of the inhibitor may lead to cytotoxicity.
-
Inconsistent results: This can arise from variability in cell seeding density, passage number, or reagent preparation.[8][9]
Troubleshooting Guides
Issue 1: No observable effect of this compound
| Possible Cause | Suggested Solution |
| Incubation time is too short. | Perform a time-course experiment with longer incubation periods (e.g., up to 72 hours). |
| Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range around the reported IC50 (1.29 µM). |
| Low ALDH1A3 expression in the cell line. | Confirm ALDH1A3 expression in your cell line using techniques like Western blotting or qRT-PCR. Consider using a positive control cell line known to have high ALDH1A3 expression. |
| Incorrect inhibitor preparation. | Ensure this compound is properly dissolved in a suitable solvent (e.g., DMSO) and stored correctly to maintain its activity.[1] |
Issue 2: Cell toxicity observed after incubation with this compound
| Possible Cause | Suggested Solution |
| Incubation time is too long. | Reduce the incubation time. Refer to your time-course experiment to select a shorter time point that still provides a significant biological effect. |
| Inhibitor concentration is too high. | Lower the concentration of this compound. A dose-response curve will help identify a concentration that is effective without being overly toxic. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. |
| Cell confluence is too low. | Seed cells at an appropriate density to ensure they are healthy and not overly sensitive to treatment. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Experiment
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM).
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the cells for a fixed period (e.g., 24 hours).
-
Endpoint Assay: Perform an appropriate assay to measure the desired biological effect (e.g., cell viability assay, ALDEFLUOR™ assay for ALDH activity, or analysis of a downstream marker of retinoic acid signaling).
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value for your cell line.
Protocol 2: Determining the Optimal Incubation Time of this compound using a Time-Course Experiment
-
Cell Seeding: Plate cells at their optimal density in multiple plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a fixed concentration of this compound (e.g., the determined IC50 or 1.29 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for various time points (e.g., 4, 8, 12, 24, 48, 72 hours).
-
Endpoint Assay: At each time point, harvest the cells and perform the desired assay to measure the biological effect.
-
Data Analysis: Plot the biological effect against the incubation time to identify the time point that provides the optimal and most stable response.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound (µM) | % Inhibition of ALDH Activity (Mean ± SD) |
| 0.1 | 5.2 ± 1.1 |
| 0.5 | 22.8 ± 3.5 |
| 1.0 | 48.9 ± 4.2 |
| 2.5 | 75.3 ± 2.9 |
| 5.0 | 90.1 ± 1.8 |
| 10.0 | 95.6 ± 1.2 |
Table 2: Example Time-Course Data for this compound (at 1.5 µM)
| Incubation Time (hours) | % Inhibition of ALDH Activity (Mean ± SD) |
| 4 | 15.7 ± 2.3 |
| 8 | 35.1 ± 4.1 |
| 12 | 55.9 ± 3.8 |
| 24 | 78.2 ± 2.5 |
| 48 | 80.5 ± 3.0 |
| 72 | 75.4 ± 4.5 (slight decrease may indicate recovery or toxicity) |
Visualizations
Caption: ALDH1A3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. molnova.cn [molnova.cn]
- 3. mdpi.com [mdpi.com]
- 4. ALDH1A3 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
how to prevent Aldh1A3-IN-2 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Aldh1a3-IN-2 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound stock solutions?
A1: To ensure the stability of your this compound stock solution, it is crucial to aliquot the solution into single-use volumes and store them at low temperatures. This practice minimizes the detrimental effects of repeated freeze-thaw cycles.[1] For long-term storage, -80°C is recommended, while -20°C is suitable for shorter periods.
Storage Recommendations for this compound Stock Solutions
| Storage Temperature | Recommended Maximum Storage Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Q2: Which solvents are recommended for dissolving this compound?
A2: The choice of solvent is critical for maintaining the stability of this compound. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this inhibitor. For in vivo experiments, a common vehicle formulation consists of DMSO, PEG300, Tween-80, and saline. It is imperative to ensure the chosen solvent is anhydrous, as moisture can contribute to hydrolytic degradation.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure of this compound, which features a benzyloxybenzaldehyde scaffold, several degradation pathways are plausible:
-
Oxidation: The aldehyde functional group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid. This can be initiated by atmospheric oxygen, peroxides present in solvents, or exposure to light.
-
Hydrolysis: Although the ether linkage is generally stable, it can be susceptible to cleavage under strong acidic or basic conditions, particularly at elevated temperatures.
-
Photodegradation: The aromatic rings in the structure can absorb UV light, potentially leading to photodegradation. It is advisable to protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Q4: How can I tell if my this compound solution has degraded?
A4: Degradation of your this compound solution can be indicated by several observations:
-
Reduced biological activity: A noticeable decrease in the inhibitory effect on ALDH1A3 in your experiments is a primary indicator.
-
Appearance of new peaks in HPLC analysis: A stability-indicating HPLC method will show the emergence of new peaks corresponding to degradation products, with a concurrent decrease in the area of the parent this compound peak.
-
Color change: While not always present, a change in the color of the solution could signify chemical degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of Inhibitory Activity | Degradation of this compound due to improper storage. | Prepare fresh stock solutions from solid compound. Aliquot and store at -80°C for long-term use and -20°C for short-term use. Avoid repeated freeze-thaw cycles. |
| Instability in the experimental media. | Perform a stability study of this compound in your specific cell culture or assay buffer to determine its half-life under your experimental conditions. Consider adding antioxidants if oxidation is suspected. | |
| Precipitation of the Compound in Aqueous Media | Poor solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed the recommended percentage (typically <0.5%). Prepare a more dilute stock solution if necessary. The use of a vehicle containing PEG300 and Tween-80 can improve solubility for in vivo studies. |
| Inconsistent Experimental Results | Variability in the concentration of active this compound. | Always use freshly prepared dilutions from a properly stored stock solution for your experiments. If possible, quantify the concentration of this compound in your stock solution using a validated analytical method like HPLC-UV. |
| Photodegradation during experiments. | Protect your solutions and experimental setup from direct light exposure. Use amber-colored tubes and plates, or cover them with aluminum foil. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade DMSO, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours in the dark.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage of degradation and identify the retention times of any degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column and Mobile Phase Selection:
-
Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Use a gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
-
Optimization of Chromatographic Conditions:
-
Inject a mixture of stressed and unstressed this compound samples.
-
Optimize the gradient profile, flow rate, and column temperature to achieve baseline separation between the parent compound and all degradation peaks.
-
Monitor the separation at a wavelength where this compound and its potential degradation products have significant absorbance, determined by a UV scan.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.
-
Visualizations
Caption: ALDH1A3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating and mitigating this compound degradation.
References
minimizing variability in Aldh1A3-IN-2 experiments
Welcome to the technical support center for Aldh1A3-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experiments involving this selective ALDH1A3 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the enzyme Aldehyde Dehydrogenase 1A3 (ALDH1A3).[1] ALDH1A3 is a key enzyme in the biosynthesis of retinoic acid (RA) from retinal.[2] It is overexpressed in various cancers and is considered a marker for cancer stem cells (CSCs), contributing to tumor progression, metastasis, and therapeutic resistance.[2] By inhibiting ALDH1A3, this compound can modulate RA signaling pathways, which are crucial for cell proliferation, differentiation, and survival.[2]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C for up to 1 month, or at -80°C for up to 6 months.[1] For experimental use, prepare a stock solution in a suitable solvent like DMSO. It is advisable to use freshly opened DMSO as it is hygroscopic and can affect solubility.[1] Once prepared, the stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (491.93 mM) with the aid of ultrasonication.[1] For in vivo experiments, various formulations are suggested, including a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[1]
Troubleshooting Guides
Cell-Based Assays
Issue 1: High variability in cell viability/cytotoxicity assay results.
-
Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?
-
Answer: Variability in cell viability assays can stem from several factors:
-
Cell Density: Ensure consistent cell seeding density across all wells and experiments. Cell confluence can significantly impact the apparent efficacy of a compound.
-
Inhibitor Stability: this compound stability in aqueous culture media over long incubation periods may be limited. Consider refreshing the media with a fresh inhibitor for longer experiments.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Maintain a final DMSO concentration of less than 0.5% in your culture media and ensure the control wells receive the same concentration.
-
Cell Line Variability: Different cancer cell lines exhibit varying levels of ALDH1A3 expression and may have different sensitivities to the inhibitor.[3] It is crucial to characterize the ALDH1A3 expression in your cell line of interest.
-
Off-Target Effects: Although this compound is reported to be selective, at higher concentrations, off-target effects on other ALDH isoforms or cellular pathways cannot be entirely ruled out.[4] Consider using a secondary, structurally different ALDH1A3 inhibitor to confirm your findings.
-
Issue 2: Inconsistent results in colony formation or spheroid assays.
-
Question: I am not seeing a consistent reduction in colony or spheroid formation after treating with this compound. Why might this be?
-
Answer: Inconsistent results in long-term assays like colony and spheroid formation can be due to:
-
Sub-optimal Inhibitor Concentration: The effective concentration for inhibiting long-term clonogenic growth may be different from the IC50 determined in short-term viability assays. A dose-response experiment specifically for these assays is recommended.
-
Metabolic Adaptation: Cancer cells can adapt their metabolic pathways over time. Prolonged exposure to an inhibitor might lead to compensatory mechanisms.
-
Heterogeneity of Cancer Stem Cell Population: The proportion of ALDH1A3-positive cancer stem cells can vary within a cell line and between passages. This heterogeneity can lead to variable responses.
-
Aldefluor Assay
Issue 3: High background fluorescence or poor separation of ALDH-positive and negative populations.
-
Question: I am having trouble distinguishing the ALDH-bright population from the DEAB control in my Aldefluor assay when using this compound. What can I do?
-
Answer: The Aldefluor assay can be sensitive to experimental conditions. Here are some troubleshooting tips:
-
Optimize DEAB Concentration: The standard concentration of the pan-ALDH inhibitor DEAB may not be sufficient for all cell lines, especially those with very high ALDH activity. You can try increasing the DEAB concentration.[5]
-
Pre-incubation with Inhibitor: For potent inhibitors like this compound, pre-incubating the cells with the inhibitor before adding the Aldefluor substrate can improve the inhibition of the ALDH-bright population.[5]
-
Optimize Incubation Time: The optimal incubation time with the Aldefluor reagent can vary between cell types. Shorter or longer incubation times might be necessary to achieve a clear separation.[5]
-
Cell Concentration: The recommended cell concentration for the Aldefluor assay is 1 x 10^6 cells/mL, but this may need to be optimized for your specific cell line.[5]
-
Keep Cells on Ice: After the incubation step, it is crucial to keep the cells on ice to prevent the efflux of the fluorescent product.[6]
-
Western Blotting
Issue 4: Weak or no signal for ALDH1A3 protein.
-
Question: I am unable to detect ALDH1A3 on my western blots. What could be the problem?
-
Answer: Several factors can contribute to a weak or absent ALDH1A3 signal:
-
Low Protein Expression: ALDH1A3 expression levels can be low in some cell lines.[3] Ensure you are loading a sufficient amount of total protein (typically 30-50 µg).
-
Antibody Quality: The specificity and affinity of the primary antibody are critical. Use an antibody that has been validated for western blotting and for the species you are working with.
-
Lysis Buffer: Use a lysis buffer containing protease inhibitors to prevent protein degradation.
-
Transfer Efficiency: Optimize the transfer conditions (voltage, time, membrane type) to ensure efficient transfer of the ~55 kDa ALDH1A3 protein. PVDF membranes are generally recommended for better protein retention.[7]
-
Blocking Buffer: The choice of blocking buffer can impact signal-to-noise ratio. While non-fat dry milk is commonly used, for some antibodies, bovine serum albumin (BSA) may provide a cleaner background.[8]
-
Issue 5: High background or non-specific bands on the western blot.
-
Question: My western blot for ALDH1A3 shows high background and multiple non-specific bands. How can I improve this?
-
Answer: High background and non-specific bands can be addressed by:
-
Optimizing Antibody Concentration: Titrate your primary and secondary antibody concentrations to find the optimal dilution that gives a strong specific signal with minimal background.[7]
-
Washing Steps: Increase the number and duration of washing steps after primary and secondary antibody incubations. Adding a detergent like Tween-20 (0.05-0.1%) to your wash buffer is essential.[8]
-
Blocking Conditions: Ensure adequate blocking of the membrane. You can try different blocking agents (milk vs. BSA) or increase the blocking time.[8]
-
Sample Preparation: Avoid overloading the gel with protein, as this can lead to streaking and non-specific binding.[7]
-
Quantitative Data
Table 1: IC50 Values of this compound and Other ALDH1A3 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound (Compound 15) | Recombinant ALDH1A3 | - | 1.29 | [9] |
| Compound 16 | Recombinant ALDH1A3 | - | 0.23 | [4] |
| NR6 | U87MG | Glioblastoma | 0.000378 | [10] |
| NR6 | HCT116 | Colorectal Cancer | 0.000648 | [10] |
| MCI-INI-3 | U87MG | Glioblastoma | ~1.5 | [11] |
| Compound 6 | MCF7 | Breast Cancer | 47.0 | [4] |
| Compound 6 | MDA-MB-231 | Breast Cancer | 57.9 | [4] |
| Compound 6 | PC-3 | Prostate Cancer | 50.7 | [4] |
| Compound 19 | MCF7 | Breast Cancer | 91.9 | [4] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the inhibitor).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Aldefluor Assay
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in Aldefluor assay buffer.
-
DEAB Control: For the negative control, add the DEAB inhibitor to a separate tube of cells.
-
Aldefluor Staining: Add the activated Aldefluor reagent to both the test and control tubes and mix gently.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: After incubation, centrifuge the cells and resuspend them in fresh, cold Aldefluor assay buffer.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Use the DEAB-treated sample to set the gate for the ALDH-negative population. The ALDH-bright population will be the cells with higher fluorescence intensity.
Visualizations
Caption: Aldh1A3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond [mdpi.com]
- 3. In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. stemcell.com [stemcell.com]
- 6. abscience.com.tw [abscience.com.tw]
- 7. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 8. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected data from Aldh1A3-IN-2 studies
Welcome to the technical support center for Aldh1A3-IN-2, a potent inhibitor of Aldehyde Dehydrogenase 1A3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting both expected and unexpected data from your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also referred to as compound 15 in some literature, is a small molecule inhibitor of the enzyme Aldehyde Dehydrogenase 1A3 (ALDH1A3).[1][2][3][4] Its primary mechanism of action is the inhibition of the catalytic activity of ALDH1A3, which is a key enzyme in the biosynthesis of retinoic acid (RA) from retinaldehyde.[5][6] By inhibiting ALDH1A3, this compound blocks the production of RA, thereby affecting downstream signaling pathways that regulate cell proliferation, differentiation, and other cellular processes.[7]
Q2: What are the reported IC50 values for this compound?
The in vitro potency of this compound against human ALDH1A3 has been reported with some variability. One study reports an IC50 of 0.30 µM, while another indicates an IC50 of 1.29 µM.[2] This variability may be due to different assay conditions. It is recommended to perform a dose-response curve in your specific experimental system to determine the optimal concentration.
Q3: Is this compound selective for ALDH1A3?
This compound was developed as a selective inhibitor for ALDH1A3. The initial study by Ibrahim et al. (2022) evaluated its activity against other ALDH isoforms, such as ALDH1A1 and ALDH3A1. While it shows potent inhibition of ALDH1A3, it is important to note that some related compounds in the same study acted as substrates for other ALDH isoforms.[2] Therefore, depending on the cellular context and the expression levels of other ALDHs, some off-target effects or unexpected metabolic activities might be observed.
Q4: What are the expected effects of this compound on cancer cells?
Given the role of ALDH1A3 in cancer stem cells and tumor progression, treatment with this compound is expected to lead to:
-
Decreased cancer cell invasiveness and migration.[8]
-
Induction of apoptosis.
-
Reduction in the cancer stem cell population, often measured by a decrease in the ALDH-positive population in an Aldefluor assay.[9]
-
Alterations in the expression of genes regulated by retinoic acid.
Q5: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO. Prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C. For final experimental concentrations, dilute the stock solution in the appropriate cell culture medium. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Unexpected Data
Here are some common unexpected results you might encounter during your experiments with this compound and guidance on how to interpret and troubleshoot them.
Scenario 1: No significant effect on cell viability at expected concentrations.
-
Possible Cause 1: Low ALDH1A3 expression in your cell line.
-
Troubleshooting: Confirm the expression level of ALDH1A3 in your cell line of interest using qPCR or Western blotting. Cell lines with low or no ALDH1A3 expression are not expected to be sensitive to this inhibitor.
-
-
Possible Cause 2: Redundancy with other ALDH isoforms.
-
Troubleshooting: Your cells might express other ALDH isoforms (e.g., ALDH1A1) that can compensate for the inhibition of ALDH1A3.[5] Analyze the expression of other ALDH1A subfamily members. You may need to use a pan-ALDH inhibitor or a combination of isoform-selective inhibitors to see a significant effect.
-
-
Possible Cause 3: Compound inactivity.
-
Troubleshooting: Ensure the proper storage and handling of the compound. To verify its activity, use a positive control cell line known to be sensitive to ALDH1A3 inhibition.
-
Scenario 2: Increased cell death in control (vehicle-treated) cells.
-
Possible Cause 1: DMSO toxicity.
-
Troubleshooting: High concentrations of DMSO can be toxic to some cell lines. Ensure that the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and that the vehicle control group is treated with the same concentration of DMSO.
-
-
Possible Cause 2: Issues with cell culture conditions.
-
Troubleshooting: Review your cell culture protocols for any recent changes. Ensure cells are healthy and not overly confluent before starting the experiment.
-
Scenario 3: Unexpected increase in the expression of certain genes.
-
Possible Cause 1: Off-target effects of the inhibitor.
-
Troubleshooting: While designed to be selective, this compound might have off-target effects. Consider performing RNA-sequencing to get a global view of gene expression changes and identify potentially affected pathways unrelated to ALDH1A3.
-
-
Possible Cause 2: Cellular compensatory mechanisms.
-
Troubleshooting: Cells may upregulate other pathways to compensate for the loss of RA signaling. Investigating the kinetics of gene expression changes over a time-course experiment can provide insights into these adaptive responses.
-
Scenario 4: Discrepancy between reduced ALDH activity (Aldefluor assay) and lack of a phenotypic effect.
-
Possible Cause 1: The Aldefluor assay measures the activity of multiple ALDH isoforms.
-
Troubleshooting: The Aldefluor assay is not entirely specific for ALDH1A3 and can measure the activity of other ALDH isoforms.[10] While this compound will inhibit ALDH1A3 activity, the remaining ALDH activity might be sufficient to maintain cell viability. Confirm the reduction of ALDH1A3-specific activity using an orthogonal assay if available.
-
-
Possible Cause 2: The cellular phenotype is not solely dependent on ALDH1A3 enzymatic activity.
-
Troubleshooting: ALDH1A3 may have non-enzymatic functions, or the downstream effects of RA signaling may be context-dependent. Consider investigating other cellular functions that might be affected, such as cell cycle progression or DNA damage repair.
-
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Alternate Name | Compound 15 | [1][4] |
| CAS Number | 886502-08-5 | |
| Molecular Formula | C13H17NO | |
| Molecular Weight | 203.28 g/mol | |
| Target | Aldehyde Dehydrogenase 1A3 (ALDH1A3) | [1][2][3] |
| IC50 (ALDH1A3) | 0.30 µM / 1.29 µM | [2] |
Table 2: Antiproliferative Activity of this compound (Compound 15) in Prostate Cancer Cell Lines
| Cell Line | ALDH1A3 Expression | IC50 (µM) |
| LNCaP | High | >200 |
| PC3 | Low | >200 |
| DU145 | Low | >200 |
| Data adapted from Ibrahim et al., J Med Chem, 2022.[1][2][3][4] |
Experimental Protocols
ALDH Activity Assay (Colorimetric)
This protocol is a general guideline for measuring ALDH activity in cell lysates.
-
Sample Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in ALDH Assay Buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration of the lysate.
-
-
Assay Procedure:
-
Prepare a reaction mix containing ALDH Assay Buffer and Acetaldehyde.
-
Add cell lysate to a 96-well plate.
-
For inhibitor studies, pre-incubate the lysate with this compound or vehicle control.
-
Start the reaction by adding the ALDH Substrate Mix.
-
Measure the absorbance at 450 nm at multiple time points.
-
-
Data Analysis:
-
Calculate the rate of NADH generation, which is proportional to ALDH activity.
-
Normalize the activity to the total protein concentration.
-
For a detailed protocol, refer to commercially available ALDH activity assay kits.[11]
Visualizations
References
- 1. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.york.ac.uk [pure.york.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Essential role of aldehyde dehydrogenase 1A3 (ALDH1A3) for the maintenance of non-small cell lung cancer stem cells is associated with the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
cell line-specific responses to Aldh1A3-IN-2
Welcome to the technical support center for Aldh1A3-IN-2, a selective inhibitor of Aldehyde Dehydrogenase 1A3 (ALDH1A3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, troubleshoot common experimental issues, and answer frequently asked questions regarding its application in various cell lines.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant effect on cell viability or proliferation. | 1. Cell line independence from ALDH1A3: The chosen cell line may not rely on ALDH1A3 for survival or proliferation.[1] 2. Compensatory mechanisms: Other ALDH isoforms (e.g., ALDH1A1, ALDH3A1) may compensate for the inhibition of ALDH1A3.[2] 3. Suboptimal inhibitor concentration or treatment duration: The concentration of this compound may be too low, or the incubation time too short to elicit a response. | 1. Confirm ALDH1A3 expression: Verify ALDH1A3 protein expression in your cell line via Western Blot.[3] 2. Assess functional dependence: Use siRNA or shRNA to knock down ALDH1A3 and confirm a functional dependency.[4] 3. Test for compensation: Measure the expression of other ALDH isoforms after treatment. Consider using a pan-ALDH inhibitor like DEAB as a control.[2][5] 4. Perform dose-response and time-course experiments: Titrate this compound concentration and vary the treatment duration to determine optimal conditions. |
| Inconsistent results between different cell lines. | 1. Variable ALDH1A3 expression levels: Different cell lines express ALDH1A3 at varying levels. 2. Context-dependent function of ALDH1A3: The role of ALDH1A3 can be cell-type specific. For example, it promotes tumor growth in some breast cancer cell lines (e.g., MDA-MB-231) while inhibiting it in others (e.g., MDA-MB-468). 3. Different genetic backgrounds: The overall genetic and signaling landscape of the cell line can influence the response to ALDH1A3 inhibition. | 1. Characterize your cell lines: Quantify ALDH1A3 mRNA and protein levels in each cell line used. 2. Consult literature: Review studies that have used your specific cell lines in the context of ALDH1A3. 3. Analyze key signaling pathways: Assess the status of pathways like STAT3, PI3K/AKT, and NF-κB, which are known to interact with ALDH1A3 signaling.[6][7][8] |
| Discrepancy between Aldefluor assay results and specific ALDH1A3 inhibition. | 1. Aldefluor assay is not specific: The Aldefluor assay measures the activity of multiple ALDH isoforms, not just ALDH1A3.[6] 2. Efflux pump activity: Some cancer cells can actively pump out the Aldefluor substrate, leading to false-negative results.[6] | 1. Use a pan-ALDH inhibitor control: Include DEAB treatment as a control to determine the total ALDH activity.[9] 2. Confirm with molecular methods: Use Western Blot or qPCR to specifically measure the levels of ALDH1A3 protein or mRNA, respectively.[3][4] 3. Consider specific probes: If available, use fluorescent probes designed to be more specific for ALDH1A3.[6] |
| This compound shows cytotoxicity in ALDH1A3-negative cell lines. | 1. Off-target effects: The inhibitor may have off-target effects at higher concentrations. 2. Non-ALDH1A3 mediated cytotoxicity: The chemical scaffold of the inhibitor might exert cytotoxic effects independent of ALDH1A3 inhibition.[3] | 1. Perform dose-response experiments: Determine the IC50 in both ALDH1A3-positive and ALDH1A3-negative cell lines to assess the therapeutic window. 2. Use a negative control compound: If available, use a structurally similar but inactive analog of this compound. 3. Rescue experiment: Overexpress ALDH1A3 in a negative cell line and see if it alters the sensitivity to the inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the enzyme ALDH1A3. ALDH1A3 is a key enzyme in the synthesis of retinoic acid (RA) from retinaldehyde.[6][10] By inhibiting ALDH1A3, this compound blocks the production of RA, which can impact gene expression and cellular processes such as differentiation, proliferation, and survival.[8][11] ALDH1A3 is also involved in cellular detoxification and metabolism.[6]
Q2: In which cell lines can I expect to see an effect with this compound?
A2: The effect of this compound is highly cell line-specific and depends on the expression and functional importance of ALDH1A3 in the chosen cells. Cell lines reported to have notable ALDH1A3 expression include certain breast cancers (e.g., MDA-MB-468, MCF7), prostate cancer (e.g., PC-3), glioblastoma (e.g., U87MG), and colon cancer (e.g., HCT116) lines.[5][9] However, the functional consequence of inhibition varies. For instance, while ALDH1A3 knockdown reduces tumorigenicity in most non-small cell lung cancer cell lines, its effect in breast cancer cell lines can be either tumor-promoting or inhibiting depending on the specific line.[1] We strongly recommend verifying ALDH1A3 expression in your cell line of interest before initiating experiments.
Q3: What is the difference between a specific ALDH1A3 inhibitor like this compound and a pan-ALDH inhibitor like DEAB?
A3: this compound is designed to selectively inhibit the ALDH1A3 isoform, allowing for the specific investigation of its roles. In contrast, N,N-diethylaminobenzaldehyde (DEAB) is a broad-spectrum or pan-ALDH inhibitor that inhibits multiple ALDH isoforms.[5][12] Using a specific inhibitor is crucial for attributing observed effects directly to the inhibition of ALDH1A3, whereas DEAB is useful as a control in experiments like the Aldefluor assay to inhibit overall ALDH activity.[9]
Q4: Can I use this compound in combination with other therapeutic agents?
A4: Yes, studies have shown that selective ALDH1A3 inhibitors can enhance the cytotoxic effects of chemotherapeutic agents like doxorubicin in certain cancer cell lines, such as MCF7 (breast cancer) and PC-3 (prostate cancer).[5] This suggests a potential for synergistic effects, possibly by sensitizing cancer cells to conventional therapies.[5] We recommend performing combination index studies to determine if the interaction is synergistic, additive, or antagonistic in your experimental system.
Q5: How does ALDH1A3 inhibition affect cancer stem cell (CSC) properties?
A5: High ALDH activity is often used as a marker for cancer stem cells (CSCs).[11] ALDH1A3 is a primary contributor to this high ALDH activity in several cancers, including breast, glioblastoma, and lung cancer.[13] Inhibition of ALDH1A3 has been shown to reduce the number of ALDH-positive cells, decrease sphere formation, and hinder the expression of stemness markers like Nanog and CD44, thereby impairing CSC properties in vitro.[4][9]
Quantitative Data Summary
The following tables summarize quantitative data for representative selective ALDH1A3 inhibitors from published literature. Note that "this compound" is a placeholder; consult your compound's specific documentation for precise values.
Table 1: Inhibitory Activity of Selective ALDH1A3 Inhibitors
| Compound | Target | IC50 / Ki | Inhibition Type | Reference Cell/Enzyme System |
| NR6 | ALDH1A3 | IC50: 5.3 ± 1.5 μM Ki: 3.7 ± 0.4 μM | Competitive | Human recombinant ALDH1A3 |
| MCI-INI-3 | ALDH1A3 | Not specified | Competitive | Human recombinant ALDH1A3 |
| Compound 15 | ALDH1A3 | IC50: 0.23 μM | Not specified | Human recombinant ALDH1A3 |
| Compound 16 | ALDH1A3 | IC50: 1.29 μM | Not specified | Human recombinant ALDH1A3 |
Data sourced from multiple studies for illustrative purposes.[5][9][14]
Table 2: Effects of ALDH1A3 Inhibition on Cancer Cell Properties
| Cell Line | Cancer Type | Inhibitor | Concentration | Observed Effect |
| U87MG | Glioblastoma | NR6 | 1 μM | Significant decrease in ALDH-positive cells. |
| HCT116 | Colorectal Cancer | NR6 | 1 μM | Significant decrease in ALDH-positive cells. |
| MCF7 | Breast Cancer | Compound 15 | Variable | Significant increase in doxorubicin-induced cytotoxicity. |
| PC-3 | Prostate Cancer | Compound 16 | Variable | Moderate increase in doxorubicin-induced cytotoxicity. |
This table provides examples of cellular effects. Outcomes are experiment- and cell-line dependent.[5][9]
Experimental Protocols
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C. For MTT, you will need to add a solubilization solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value.
Aldefluor Assay for ALDH Activity
-
Cell Preparation: Harvest cells and resuspend them in Aldefluor assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
DEAB Control: Prepare a control tube for each sample by adding the ALDH inhibitor DEAB. This will serve as the negative control for gating in flow cytometry.
-
Substrate Addition: Add the activated Aldefluor substrate to the cell suspension (test samples). Do not add it to the DEAB control tube yet.
-
Incubation: Incubate both test and control tubes at 37°C for 30-60 minutes, protected from light.
-
DEAB Addition to Control: Add DEAB to the control tube and incubate for an additional 15 minutes.
-
Inhibitor Treatment (Optional): To test the effect of this compound, pre-incubate cells with the inhibitor for a specified time (e.g., 30 minutes) before adding the Aldefluor substrate.[9]
-
Flow Cytometry: Analyze the samples on a flow cytometer, using the DEAB-treated sample to set the gate for the ALDH-positive population. The ALDH-positive cells will show a shift in fluorescence in the green channel (e.g., FITC).
Western Blot for ALDH1A3 Expression
-
Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ALDH1A3 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Include a loading control like β-actin or GAPDH to ensure equal protein loading.
Signaling Pathways
The following diagrams illustrate key signaling pathways and experimental workflows related to ALDH1A3.
Caption: ALDH1A3 signaling and inhibition.
Caption: Workflow for testing this compound.
Caption: Troubleshooting logic for no effect.
References
- 1. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential role of aldehyde dehydrogenase 1A3 (ALDH1A3) for the maintenance of non-small cell lung cancer stem cells is associated with the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ALDH1A3 is the switch that determines the balance of ALDH+ and CD24−CD44+ cancer stem cells, EMT-MET, and glucose metabolism in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving the Reproducibility of Aldh1A3-IN-2 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of assays involving the Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibitor, Aldh1A3-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is Aldh1A3 and why is it a target of interest?
Aldehyde Dehydrogenase 1A3 (ALDH1A3) is a crucial enzyme in the synthesis of retinoic acid (RA), a molecule that plays a significant role in regulating gene expression.[1][2] ALDH1A3 is often overexpressed in cancer stem cells and is associated with tumor progression, metastasis, and resistance to chemotherapy, making it a compelling target for cancer therapy.[3][4]
Q2: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the ALDH1A3 enzyme.[4] By binding to ALDH1A3, it blocks the conversion of retinal to retinoic acid, thereby interfering with RA-mediated signaling pathways that contribute to cancer cell survival and proliferation.
Q3: Which cell lines are suitable for studying this compound's effects?
The choice of cell line is critical and should be based on confirmed ALDH1A3 expression. High levels of ALDH1A3 have been reported in several cancer cell lines, including the glioblastoma cell line U87MG and the colorectal cancer cell line HCT116.[4] It is essential to verify ALDH1A3 expression in your chosen cell line by Western blot or qRT-PCR before initiating inhibitor studies.
Q4: How can I confirm that this compound is engaging its target in my cells?
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify the direct binding of an inhibitor to its target protein within a cellular environment. This method relies on the principle that a protein's thermal stability increases upon ligand binding.
Troubleshooting Guides
This section provides solutions to common problems encountered during ALDH1A3 activity assays and target engagement studies with this compound.
ALDH Activity Assays (ALDEFLUOR and Colorimetric)
Issue 1: High background or low signal-to-noise ratio in the ALDEFLUOR™ assay.
-
Possible Cause: The ALDEFLUOR™ assay is not specific to ALDH1A3 and can detect the activity of other ALDH isoforms.[5][6] High background may be due to the expression of other ALDHs in your cell line.
-
Solution:
-
Optimize Cell Concentration: Titrate the cell concentration to find the optimal window that provides the best separation between ALDH-positive and ALDH-negative populations.[7]
-
Titrate DEAB Concentration: Diethylaminobenzaldehyde (DEAB) is a general ALDH inhibitor used as a negative control. For cells with very high ALDH activity, you may need to increase the DEAB concentration.[7]
-
Optimize Incubation Time: Test a range of incubation times (e.g., 15, 30, 45, 60 minutes) to find the optimal duration for the enzymatic reaction.[7]
-
Include Isoform-Specific Controls: If possible, use cells with known knockdown or knockout of ALDH1A3 to confirm that the signal is specific to this isoform.[8]
-
Issue 2: Inconsistent results between experiments in colorimetric ALDH activity assays.
-
Possible Cause: Variability in sample preparation, reagent handling, or reaction kinetics can lead to inconsistent results.
-
Solution:
-
Consistent Sample Preparation: Ensure that cell lysates are prepared consistently, and the total protein concentration is normalized across all samples.
-
Fresh Reagents: Prepare fresh NADH standards and substrate solutions for each experiment.
-
Kinetic Readings: Instead of a single endpoint reading, perform kinetic measurements to ensure the reaction is in the linear range.[9]
-
Include Positive and Negative Controls: Always include a positive control (recombinant ALDH1A3) and a negative control (no enzyme or heat-inactivated enzyme) to validate the assay performance.
-
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
Issue 3: No observable thermal shift for ALDH1A3 upon treatment with this compound.
-
Possible Cause: The inhibitor may not be effectively reaching its target in the cell, or the experimental conditions may not be optimal for detecting the shift.
-
Solution:
-
Confirm ALDH1A3 Expression: Verify that your cell line expresses sufficient levels of ALDH1A3 by Western blot.
-
Optimize Inhibitor Concentration and Incubation Time: Treat cells with a range of this compound concentrations and for different durations to ensure adequate target engagement.
-
Optimize Heating Conditions: The temperature and duration of the heat shock are critical. Perform a temperature gradient experiment to determine the optimal melting temperature (Tm) of ALDH1A3 in your cell line.[10]
-
Ensure Complete Cell Lysis: Incomplete cell lysis can lead to variability. Use a robust lysis buffer and ensure thorough mixing.
-
Issue 4: High background or non-specific bands in the Western blot for CETSA.
-
Possible Cause: This can be due to issues with the primary or secondary antibodies, insufficient blocking, or problems with the washing steps.
-
Solution:
-
Antibody Validation: Ensure your primary antibody is specific for ALDH1A3. Test different antibody dilutions to find the optimal concentration.[11][12]
-
Blocking: Block the membrane for at least 1 hour at room temperature with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).[13]
-
Washing: Increase the number and duration of washing steps to remove non-specifically bound antibodies.[12][14]
-
Secondary Antibody Control: Run a control lane with only the secondary antibody to check for non-specific binding.[15]
-
Quantitative Data Summary
Table 1: Inhibitory Activity of Selected Compounds against ALDH1A3
| Compound | IC50 (µM) on ALDH1A3 | Selectivity Notes | Reference |
| This compound (Compound 16) | 1.29 | Potent inhibitor. | [16] |
| Compound 15 | 0.23 | Most potent inhibitor in the series. | [16] |
| NR6 | 5.3 | Selective against ALDH1A1 and ALDH1A2. | [4] |
| DEAB | Micromolar range | Pan-ALDH inhibitor. | [4] |
Table 2: ALDH1A3 Expression in Various Cancer Cell Lines
| Cell Line | Cancer Type | ALDH1A3 Expression Level | Reference |
| U87MG | Glioblastoma | High | [4] |
| HCT116 | Colorectal Cancer | High | [4] |
| MDA-MB-468 | Breast Cancer | High | [6] |
| HCC1806 | Breast Cancer | High | [6] |
| SKBR3 | Breast Cancer | High ALDH activity | [7] |
Experimental Protocols
Protocol 1: Colorimetric ALDH Activity Assay
This protocol is adapted from commercially available kits and measures the production of NADH, which is directly proportional to ALDH activity.
Materials:
-
Cell lysate
-
ALDH Assay Buffer
-
Acetaldehyde (Substrate)
-
NAD+
-
NADH Standard
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation: Prepare cell lysates by homogenizing cells in ice-cold ALDH Assay Buffer. Centrifuge to remove insoluble material. Determine the protein concentration of the supernatant.
-
NADH Standard Curve: Prepare a series of NADH standards in ALDH Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the cell lysate to the appropriate wells. For background control wells, add lysate but will omit the substrate in the reaction mix.
-
Reaction Mix: Prepare a master mix containing ALDH Assay Buffer, NAD+, and Acetaldehyde.
-
Initiate Reaction: Add the Reaction Mix to each well.
-
Measurement: Immediately measure the absorbance at 450 nm (T=0). Incubate the plate at room temperature, protected from light, and take readings every 5-10 minutes for 30-60 minutes.
-
Calculation: Subtract the background reading from the sample reading. Calculate the ALDH activity based on the rate of NADH production, determined from the NADH standard curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) followed by Western Blot
This protocol outlines the general steps for performing a CETSA experiment to validate the target engagement of this compound.
Materials:
-
Cultured cells
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against ALDH1A3
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for the desired time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blot: a. Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. c. Incubate the membrane with the primary anti-ALDH1A3 antibody overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again and add ECL substrate. f. Image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities. A positive thermal shift will be observed as a higher amount of soluble ALDH1A3 at elevated temperatures in the this compound-treated samples compared to the vehicle control.
Visualizations
Caption: Aldh1A3-mediated retinoic acid signaling pathway and its inhibition by this compound.
Caption: Simplified overview of the ALDH1A3-mediated activation of the PI3K/AKT/mTOR signaling pathway.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. stemcell.com [stemcell.com]
- 2. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. stemcell.com [stemcell.com]
- 8. Frontiers | ALDH1A3 Is the Key Isoform That Contributes to Aldehyde Dehydrogenase Activity and Affects in Vitro Proliferation in Cardiac Atrial Appendage Progenitor Cells [frontiersin.org]
- 9. novateinbio.com [novateinbio.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. images.novusbio.com [images.novusbio.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - ES [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 15. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ALDH1A3 Inhibitors: Aldh1A3-IN-2 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aldh1A3-IN-2 with other selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), a critical enzyme implicated in cancer progression, stem cell maintenance, and other diseases. The following sections present quantitative data, detailed experimental methodologies, and a visual representation of the ALDH1A3 signaling pathway to aid in the evaluation of these pharmacological tools.
Introduction to ALDH1A3
Aldehyde Dehydrogenase 1A3 (ALDH1A3), also known as retinaldehyde dehydrogenase 3 (RALDH3), is a NAD(P)+-dependent enzyme that catalyzes the oxidation of retinaldehyde to retinoic acid (RA).[1] RA is a potent signaling molecule that regulates gene expression through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] ALDH1A3 is often overexpressed in various cancers, including breast, glioblastoma, and prostate cancer, where it is associated with cancer stem cell populations, tumor growth, metastasis, and chemoresistance.[3][4] This has made ALDH1A3 an attractive therapeutic target for the development of novel anti-cancer agents.
Quantitative Comparison of ALDH1A3 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected ALDH1A3 inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), which are key metrics for evaluating the efficacy of an inhibitor.
| Inhibitor | Type | IC50 (ALDH1A3) | Ki (ALDH1A3) | Selectivity Notes |
| This compound | Benzyloxybenzaldehyde derivative | 1.29 µM[5][6] | - | Selective for ALDH1A3.[6] |
| NR6 | Imidazo[1,2-a]pyridine derivative | 5.3 µM[7] | 3.7 µM[7] | Highly selective over ALDH1A1 and ALDH1A2.[7] |
| MCI-INI-3 | In silico-designed molecule | 0.46 µM[8] | - | >140-fold selectivity over ALDH1A1.[9][10] |
| Quinazolin-4-amine derivative | Quinazoline derivative | 0.0640 µM[11] | - | Potent inhibitory activity.[11] |
| ABMM-15 | Benzyloxybenzaldehyde derivative | 0.23 µM[6] | - | Potent and selective for ALDH1A3.[6] |
| ABMM-16 | Benzyloxybenzaldehyde derivative | 1.29 µM[6] | - | Selective for ALDH1A3.[6] |
Experimental Protocols
The data presented in this guide were generated using established biochemical and cell-based assays. Below are detailed methodologies for the key experiments cited.
Recombinant ALDH1A3 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALDH1A3.
-
Enzyme and Substrates: Recombinant human ALDH1A3 is used as the enzyme source. The assay typically utilizes a substrate such as hexanal or the physiological substrate, all-trans-retinaldehyde.[12] The cofactor NAD(P)+ is also required for the enzymatic reaction.[4]
-
Assay Principle: The enzymatic activity is monitored by measuring the increase in fluorescence resulting from the production of NAD(P)H at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[13]
-
Procedure:
-
The recombinant ALDH1A3 enzyme is pre-incubated with varying concentrations of the test inhibitor in an appropriate buffer.
-
The enzymatic reaction is initiated by the addition of the substrate and cofactor.
-
The rate of NAD(P)H production is measured over time using a fluorometer.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
Aldefluor™ Assay for Cellular ALDH Activity
The Aldefluor™ assay is a flow cytometry-based method used to identify and quantify the population of cells with high ALDH activity.[1][3]
-
Principle: The assay utilizes a fluorescent, non-toxic substrate for ALDH (BAAA, BODIPY™-aminoacetaldehyde) that freely diffuses into intact cells. In the presence of ALDH, BAAA is converted to a negatively charged product (BAA, BODIPY™-aminoacetate), which is retained inside the cells, leading to an increase in fluorescence.[14]
-
Procedure:
-
A single-cell suspension is prepared from the cell line of interest (e.g., MDA-MB-231, U87MG, HCT116).[4][11]
-
The cells are incubated with the Aldefluor™ reagent in the presence or absence of the test inhibitor.
-
A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used as a negative control to establish the baseline fluorescence.[1][3]
-
After incubation (typically 30-40 minutes at 37°C), the fluorescence of the cell population is analyzed by flow cytometry.[3]
-
The percentage of ALDH-positive cells is determined by gating on the cell population with fluorescence intensity above the DEAB-treated control.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of an inhibitor on cancer cell lines.
-
Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells (e.g., U87MG, HCT116) are seeded in 96-well plates and allowed to adhere overnight.[4]
-
The cells are then treated with a range of concentrations of the ALDH1A3 inhibitor for a specified period (e.g., 72 hours).[15]
-
After the treatment period, the MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The EC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, is calculated.
-
ALDH1A3 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of ALDH1A3 in the retinoic acid signaling pathway and a typical experimental workflow for evaluating ALDH1A3 inhibitors.
Caption: ALDH1A3 catalyzes the conversion of retinaldehyde to retinoic acid, which then modulates gene expression.
Caption: A streamlined process for characterizing the potency and cellular effects of novel ALDH1A3 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALDEFLUOR assays and sorting [bio-protocol.org]
- 4. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ALDH1A3 inhibitor NR6 | ALDH1A3 inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to ALDH1A3 Inhibitors: Aldh1a3-IN-2 vs. DEAB
For researchers, scientists, and drug development professionals, the selection of a suitable enzyme inhibitor is a critical step in experimental design. This guide provides a detailed comparison of two inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3): the more selective compound Aldh1a3-IN-2 and the broad-spectrum inhibitor N,N-diethylaminobenzaldehyde (DEAB).
This comparison guide aims to provide an objective overview of the efficacy of this compound and DEAB as inhibitors of ALDH1A3. The information presented is collated from publicly available research data to assist in making informed decisions for research and development purposes.
Data Presentation: Quantitative Efficacy
The inhibitory potency of this compound and DEAB against ALDH1A3 and other ALDH isoforms is summarized in the tables below. This quantitative data allows for a direct comparison of their efficacy and selectivity.
| Inhibitor | Target | IC50 Value (µM) |
| This compound | ALDH1A3 | 1.29[1] |
| DEAB | ALDH1A3 | 3[2] |
Table 1: Comparison of IC50 Values against ALDH1A3. The half-maximal inhibitory concentration (IC50) indicates the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value denotes a higher potency.
| Inhibitor | ALDH1A1 | ALDH1A2 | ALDH1B1 | ALDH2 | ALDH5A1 |
| DEAB | 0.057 µM | 1.2 µM | 1.2 µM | 0.16 µM | 13 µM |
Table 2: Selectivity Profile of DEAB against Various ALDH Isoforms. DEAB is a pan-ALDH inhibitor, exhibiting activity against multiple ALDH isoforms[2][3]. In contrast, while comprehensive selectivity data for this compound is not widely available, one study indicated that it demonstrates low inhibitory activity against ALDH1A1, suggesting a more selective profile for ALDH1A3[1].
Experimental Protocols
The following are representative experimental protocols for determining the inhibitory activity of compounds against ALDH enzymes. These methodologies provide a framework for replicating and validating the presented data.
Protocol 1: Determination of IC50 for ALDH1A3 Inhibitors
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against ALDH1A3.
Materials:
-
Recombinant human ALDH1A3 enzyme
-
NAD(P)+ as a cofactor
-
Aldehyde substrate (e.g., hexanal or retinal)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM sodium BES, pH 7.5)
-
Fluorimeter
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test inhibitor to the wells.
-
Add the ALDH1A3 enzyme to each well and pre-incubate for a defined period (e.g., 5-20 minutes) at a constant temperature (e.g., 25°C)[1].
-
Initiate the enzymatic reaction by adding the aldehyde substrate and NAD(P)+.
-
Monitor the increase in NAD(P)H fluorescence over time using a fluorimeter with excitation at 340 nm and emission at 460 nm[1].
-
The rate of the reaction is proportional to the increase in fluorescence.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value[1].
Protocol 2: ALDEFLUOR™ Assay for Cellular ALDH Activity
The ALDEFLUOR™ assay is a widely used method to identify and isolate cells with high ALDH activity. DEAB is commonly used as a specific ALDH inhibitor in this assay to establish the baseline fluorescence.
Materials:
-
ALDEFLUOR™ Kit (containing ALDEFLUOR™ reagent (BAAA), and DEAB)
-
Cell sample
-
ALDEFLUOR™ assay buffer
-
Flow cytometer
Procedure:
-
Resuspend single cells in ALDEFLUOR™ assay buffer at a concentration of 1 x 10^6 cells/mL[4].
-
For each sample, prepare a "test" tube and a "control" tube.
-
Add the activated ALDEFLUOR™ reagent (BODIPY-aminoacetaldehyde, BAAA) to the "test" tube.
-
Immediately transfer half of the cell suspension from the "test" tube to the "control" tube, which contains DEAB[5].
-
Incubate both tubes at 37°C for approximately 30-45 minutes to allow for the conversion of BAAA to the fluorescent product, BODIPY-aminoacetate (BAA), by ALDH[6].
-
Analyze the cells using a flow cytometer. The ALDH-positive cells will exhibit a shift in fluorescence in the "test" sample compared to the "control" sample containing DEAB[4].
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways involving ALDH1A3 and a typical experimental workflow for evaluating ALDH inhibitors.
Caption: ALDH1A3-mediated retinoic acid signaling pathway.
Caption: Activation of the STAT3 signaling pathway by ALDH1A3.
Caption: A typical workflow for ALDH inhibitor screening and validation.
References
- 1. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 5. abscience.com.tw [abscience.com.tw]
- 6. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Aldh1A3-IN-2: A Comparative Guide to its Selectivity Profile Against Aldehyde Dehydrogenase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitor Aldh1A3-IN-2 (also known as ABMM-16) and its selectivity for the aldehyde dehydrogenase (ALDH) 1A3 isoform over other members of the ALDH superfamily. The following sections detail its inhibitory potency, selectivity against related isoforms, the experimental methodology used for these determinations, and its relevance within the ALDH1A3 signaling pathway.
Selectivity Profile of this compound
This compound has been identified as a potent inhibitor of ALDH1A3.[1][2][3][4][5] Its selectivity has been evaluated against other ALDH isoforms, primarily ALDH1A1 and ALDH3A1. The available quantitative data on the inhibitory activity of this compound is summarized in the table below.
| ALDH Isoform | IC50 (µM) | % Remaining Activity @ 10 µM |
| ALDH1A3 | 1.29 | 4.27% |
| ALDH1A1 | > 10 | 42% |
| ALDH1A2 | Not Available | Not Available |
| ALDH2 | Not Available | Not Available |
| ALDH3A1 | Not Available | No significant inhibition |
Data sourced from Ibrahim et al., 2021.[1] The IC50 value for ALDH1A1 is inferred to be greater than 10 µM based on the reported remaining activity. The original study notes that this compound did not show significant inhibition against ALDH3A1 at the tested concentrations.[1] Data for ALDH1A2 and ALDH2 is not currently available in the cited literature.
Experimental Protocols
The inhibitory activity and selectivity of this compound were determined using a fluorometric enzyme inhibition assay.[1]
Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various ALDH isoforms.
Principle: The enzymatic activity of ALDH is monitored by measuring the rate of production of the fluorescent molecule NAD(P)H, which is generated from the reduction of NAD(P)+ during the oxidation of an aldehyde substrate. The fluorescence of NAD(P)H is measured at an emission wavelength of 460 nm with an excitation wavelength of 340 nm. A decrease in the rate of NAD(P)H production in the presence of an inhibitor corresponds to a decrease in enzyme activity.
Materials:
-
Recombinant human ALDH isoforms (ALDH1A3, ALDH1A1, ALDH3A1)
-
This compound (ABMM-16)
-
Co-factor: NAD(P)+
-
Substrate: Hexanal (for ALDH1A1 and ALDH1A3) or 4-Nitrobenzaldehyde (4-NBA) (for ALDH3A1)
-
Assay Buffer (specific to each isoform)
-
96-well black microplates
-
Fluorimeter
Procedure:
-
Enzyme Preparation: Recombinant ALDH enzymes are purified and their concentration is determined. The enzymes are diluted to a working concentration in the appropriate assay buffer.
-
Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Assay Reaction:
-
In a 96-well black microplate, the assay buffer, NAD(P)+, and the desired concentration of this compound are added to each well.
-
The reaction is initiated by the addition of the ALDH enzyme.
-
The mixture is pre-incubated for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).
-
The substrate (hexanal or 4-NBA) is added to start the enzymatic reaction.
-
-
Data Acquisition: The increase in fluorescence corresponding to NAD(P)H production is monitored kinetically over time using a fluorimeter.
-
Data Analysis:
-
The initial rate of the reaction is calculated from the linear phase of the fluorescence curve.
-
The percentage of inhibition at each inhibitor concentration is determined relative to a control reaction without the inhibitor.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraFit).
-
Below is a graphical representation of the experimental workflow.
Caption: Workflow for determining the IC50 of this compound.
ALDH1A3 Signaling Pathway
ALDH1A3 is a critical enzyme in the biosynthesis of retinoic acid (RA), a potent signaling molecule that regulates gene expression involved in cell differentiation, proliferation, and apoptosis. In several types of cancer, ALDH1A3 is overexpressed and contributes to cancer stem cell maintenance and therapeutic resistance.
The canonical pathway involves the conversion of retinal to RA by ALDH1A3. RA then translocates to the nucleus and binds to heterodimers of retinoic acid receptors (RAR) and retinoid X receptors (RXR). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
Furthermore, ALDH1A3 has been implicated in the activation of other pro-survival signaling pathways, including the PI3K/AKT/mTOR and STAT3 pathways, which contribute to cancer cell proliferation and survival.
The following diagram illustrates the central role of ALDH1A3 in these signaling cascades.
Caption: ALDH1A3 signaling and the point of inhibition by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Aldh1A3-IN-2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ALDH1A3 inhibitor, Aldh1A3-IN-2, with other alternatives, supported by experimental data. This document summarizes the performance of this compound in various cell lines and offers detailed experimental protocols for key assays.
Aldehyde dehydrogenase 1A3 (ALDH1A3) has emerged as a critical enzyme in cancer biology, particularly as a marker for cancer stem cells (CSCs) and its role in promoting tumor growth, metastasis, and chemoresistance in various cancers, including breast, prostate, and glioblastoma.[1][2] The development of specific inhibitors targeting ALDH1A3 is a promising therapeutic strategy. This guide focuses on this compound, also identified as Compound 15, a potent inhibitor of ALDH1A3 with an IC50 of 1.29 μM.[3][4]
Comparative Performance of ALDH1A3 Inhibitors
To provide a comprehensive overview, the following table summarizes the in vitro effects of this compound and other notable ALDH1A3 inhibitors across different cancer cell lines.
| Inhibitor | Cell Line(s) | Cancer Type | Key Findings | Reference(s) |
| This compound (Compound 15) | MCF7, MDA-MB-231, PC-3 | Breast, Prostate | Non-cytotoxic as a single agent. Significantly increased the cytotoxic effect of doxorubicin in MCF7 cells. | [4] |
| Compound 16 | MCF7, MDA-MB-231, PC-3 | Breast, Prostate | Non-cytotoxic as a single agent. Showed a lesser, but still significant, enhancement of doxorubicin's cytotoxicity in PC-3 cells. | [4] |
| MCI-INI-3 | Mesenchymal Glioma Stem Cells (GSC-83, GSC-326) | Glioblastoma | Potent and selective inhibitor of ALDH1A3. The inhibitory effect on retinoic acid biosynthesis is comparable to ALDH1A3 knockout.[5][6] | [5][6] |
| NR6 | U87MG, HCT116 | Glioblastoma, Colorectal | Induces cell death in a picomolar range (EC50: 378.61 pM for U87MG and 648.26 pM for HCT116 at 72h). Reduces cell migration and expression of cancer stem cell markers.[7][8] | [7][8] |
| DEAB (Diethylaminobenzaldehyde) | Various (e.g., U87, HeLa, A549, MIA PaCa-2) | Glioblastoma, Cervical, Lung, Pancreatic | Pan-ALDH1 inhibitor, often used as a control. Reduces ALDH1 activity and can inhibit proliferation and colony formation.[9][10] | [9][10] |
Experimental Workflow for Cross-Validation
The following diagram outlines a typical workflow for the cross-validation of an ALDH1A3 inhibitor like this compound in different cell lines.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALDH1A3 is the switch that determines the balance of ALDH+ and CD24−CD44+ cancer stem cells, EMT-MET, and glucose metabolism in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The stem cell/cancer stem cell marker ALDH1A3 regulates the expression of the survival factor tissue transglutaminase, in mesenchymal glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
comparative analysis of Aldh1A3-IN-2 and other small molecule inhibitors
For Researchers, Scientists, and Drug Development Professionals
Aldehyde dehydrogenase 1A3 (ALDH1A3) has emerged as a significant therapeutic target in oncology and other diseases due to its role in cellular detoxification, differentiation, and the regulation of cancer stem cells. The development of potent and selective small molecule inhibitors of ALDH1A3 is a key focus of current research. This guide provides a comparative analysis of two prominent ALDH1A3 inhibitors, MCI-INI-3 and NR6, presenting key performance data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Performance Comparison of ALDH1A3 Inhibitors
The following tables summarize the in vitro efficacy and selectivity of MCI-INI-3 and NR6 against human ALDH1A3 and other ALDH isoforms.
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| MCI-INI-3 | hALDH1A3 | 0.46 ± 0.06 | 0.55 ± 0.11 | Competitive | [1] |
| NR6 | hALDH1A3 | 5.3 ± 1.5 | 3.7 ± 0.4 | Competitive | [2] |
Table 1: In Vitro Enzymatic Inhibition of ALDH1A3. This table compares the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) of MCI-INI-3 and NR6 against human ALDH1A3.
| Inhibitor | Isoform Selectivity (Ki, µM) | Fold Selectivity (ALDH1A1/ALDH1A3) | Reference |
| MCI-INI-3 | ALDH1A1: 78.2 ± 14.4 | >140-fold | [1][3] |
| NR6 | ALDH1A1: High Ki | High | [2] |
| ALDH1A2: High Ki | High | [2] |
Table 2: Selectivity Profile of ALDH1A3 Inhibitors. This table highlights the selectivity of MCI-INI-3 and NR6 for ALDH1A3 over the closely related isoform ALDH1A1 and, where available, ALDH1A2.
| Inhibitor | Cell Line | EC50 (nM) | Assay | Reference |
| NR6 | U87MG (Glioblastoma) | 0.378 ± 0.04 | MTT | [2] |
| HCT116 (Colorectal Cancer) | 0.648 ± 0.04 | MTT | [2] |
Table 3: Cellular Activity of NR6. This table shows the half-maximal effective concentration (EC50) of NR6 in cancer cell lines known to express ALDH1A3.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the action and evaluation of these inhibitors.
Caption: ALDH1A3-Mediated Retinoic Acid Signaling Pathway.
Caption: Workflow for ALDH1A3 Inhibitor Characterization.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
ALDH1A3 Enzyme Inhibition Assay (Spectrofluorometric Method)
This protocol is adapted from methodologies used in the characterization of ALDH1A3 inhibitors.[4]
1. Reagents and Materials:
-
Recombinant human ALDH1A3 enzyme
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Aldehyde substrate (e.g., retinaldehyde or a surrogate substrate)
-
Assay Buffer: 50 mM sodium pyrophosphate (pH 8.0-9.0), 1 mM EDTA
-
Test inhibitors (MCI-INI-3, NR6) dissolved in DMSO
-
96-well black microplates
-
Fluorometer capable of excitation at 340 nm and emission at 460 nm
2. Assay Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, NAD+, and the ALDH1A3 enzyme.
-
Add the test inhibitor at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (a known ALDH1A3 inhibitor, if available).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the aldehyde substrate to each well.
-
Immediately begin monitoring the increase in fluorescence at 460 nm (excitation at 340 nm) over time. The fluorescence is generated by the production of NADH.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
To determine the Ki and the mechanism of inhibition, repeat the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of inhibitors on cultured cells.[5][6]
1. Reagents and Materials:
-
Cancer cell lines expressing ALDH1A3 (e.g., U87MG, HCT116)
-
Complete cell culture medium
-
Test inhibitors (MCI-INI-3, NR6) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader capable of measuring absorbance at 570 nm
2. Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of the test inhibitors. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
References
- 1. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness I… [ouci.dntb.gov.ua]
- 4. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Assessing the In Vivo Specificity of Aldh1A3-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aldehyde Dehydrogenase 1A3 (ALDH1A3) has emerged as a critical enzyme in oncology, often overexpressed in various cancers where it promotes tumor growth, metastasis, and chemoresistance.[1] A primary function of ALDH1A3 is the synthesis of retinoic acid (RA), a potent signaling molecule that regulates gene expression related to cell differentiation and proliferation.[2][3] Given that the human ALDH superfamily comprises 19 isoforms with high structural homology, the development of isoform-specific inhibitors is crucial for targeted therapy and minimizing off-target effects.[4][5]
This guide provides a framework for assessing the in vivo specificity of ALDH1A3 inhibitors, using the potent inhibitor Aldh1A3-IN-2 as a reference. We will compare its known properties with those of other selective and non-selective inhibitors and detail the experimental protocols required to validate its specificity in a biological system.
Comparative Analysis of ALDH1A3 Inhibitors
While detailed in vivo specificity data for this compound is not extensively available in the public domain, its initial potency provides a strong rationale for further investigation. This compound is a potent inhibitor of ALDH1A3 with a reported IC50 of 1.29 μM.[6] For a comprehensive assessment, its performance must be benchmarked against other well-characterized inhibitors.
Table 1: Comparison of ALDH1A3 Inhibitor Potency and Selectivity
| Inhibitor | Type | Target IC50 / Kᵢ (ALDH1A3) | Selectivity Profile (IC50 / Kᵢ values for other isoforms) | Key Findings |
| This compound | Potent Inhibitor | IC50: 1.29 µM [6] | Data not publicly available. | Identified as a potent inhibitor with potential for cancer research.[6] |
| MCI-INI-3 | Selective, Competitive | Kᵢ: 0.55 µM [7][8] | Kᵢ: 78.2 µM (ALDH1A1); >140-fold selective for ALDH1A3 over ALDH1A1.[7][9] | Primary binding protein confirmed as ALDH1A3 in cell lysates via mass spectrometry-based cellular thermal shift analysis.[9][10] |
| ABD0171 | Selective, Irreversible | IC50: 0.34 µM [11] | IC50: 0.79 µM (ALDH1A2), 6.6 µM (ALDH1A1).[11] | Exhibits robust antitumor and antimetastatic effects in vivo with a favorable safety profile.[12] |
| NR6 | Selective, Competitive | IC50: 5.3 µM [13][14] | High IC50 values towards ALDH1A1 and ALDH1A2 confirm selectivity.[14][15] | Selectivity is driven by binding to a non-conserved tyrosine residue (Tyr472) in ALDH1A3.[13] Reduces cancer cell migration and stemness in vitro.[16] |
| DEAB | Non-selective, Pan-ALDH | Inhibits multiple ALDHs in the low µM range.[17] | Inhibits at least 6 ALDH isoforms, including ALDH1A1, ALDH1A2, and ALDH2.[17][18] | Widely used as a negative control in Aldefluor assays but lacks specificity for therapeutic use.[18] |
| Disulfiram | Non-selective, Pan-ALDH | Broad-spectrum covalent inhibitor.[17] | Inhibits multiple ALDH isoforms.[13] | Approved for alcoholism treatment; clinical trial results in cancer have been mixed, likely due to low specificity and rapid metabolism.[13] |
Experimental Protocols for In Vivo Specificity Assessment
To rigorously assess the in vivo specificity of an inhibitor like this compound, a multi-faceted approach is required, combining efficacy studies with direct measurement of target engagement and off-target effects.
In Vitro Foundation: Isoform Selectivity Profiling
Before moving in vivo, the inhibitor's effect on a panel of recombinant human ALDH enzymes must be quantified.
-
Objective: To determine the IC50 values of this compound against ALDH1A3 and a panel of other relevant isoforms (e.g., ALDH1A1, ALDH1A2, ALDH2, ALDH3A1).
-
Methodology:
-
Express and purify recombinant human ALDH isoforms.
-
Perform an enzymatic assay measuring the oxidation of a substrate (e.g., hexanal or all-trans-retinaldehyde) in the presence of the cofactor NAD(P)⁺.[17]
-
The rate of NAD(P)H generation is measured fluorimetrically (Excitation: 340 nm, Emission: 460 nm).[19]
-
Incubate the enzymes with a range of this compound concentrations to generate dose-response curves and calculate IC50 values.
-
A time-dependent inhibition assay, with varying pre-incubation times, can be used to investigate slow binding or irreversible inhibition.[19]
-
Cellular Activity: Aldefluor Assay
This assay measures total ALDH activity within live cells, providing a functional readout of inhibitor potency in a cellular context.
-
Objective: To confirm that this compound can inhibit ALDH activity in intact cells that express ALDH1A3.
-
Methodology:
-
Use a cancer cell line with known high expression of ALDH1A3 (e.g., mesenchymal glioma stem cells, specific breast cancer lines).[9]
-
Treat cells with this compound across a range of concentrations.
-
Incubate cells with the ALDEFLUOR™ reagent, a fluorescent substrate for ALDH (BODIPY-aminoacetaldehyde).[14]
-
ALDH activity results in a fluorescent product that is retained within the cell.
-
Quantify the fluorescent cell population using flow cytometry. A sample treated with the pan-ALDH inhibitor DEAB serves as a negative control to set the gate for ALDH-positive cells.[14]
-
In Vivo Target Engagement: Confirming the Hit
Confirming that the inhibitor binds to its intended target in a living organism is a critical step. Two state-of-the-art methods are particularly powerful.
-
A. Cellular Thermal Shift Assay (CETSA)
-
Principle: Ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation. This change in thermal stability is a direct proxy for target engagement.[20][21]
-
Methodology:
-
Administer this compound or vehicle to tumor-bearing mice.
-
After a set time, harvest tumors and/or other tissues.
-
Prepare tissue lysates and divide them into aliquots. Heat the aliquots across a temperature gradient.[21]
-
After heating, centrifuge the samples to separate soluble (folded) proteins from precipitated (unfolded) proteins.
-
Analyze the amount of soluble ALDH1A3 remaining at each temperature using Western Blot or Mass Spectrometry.
-
A shift in the melting curve to a higher temperature in the drug-treated group compared to the vehicle group confirms target engagement.[20] Mass spectrometry-based CETSA can simultaneously assess shifts for thousands of proteins, providing a global view of on-target and off-target interactions.[9][22]
-
-
-
B. Competitive Activity-Based Protein Profiling (ABPP)
-
Principle: This chemical proteomics technique uses active-site-directed chemical probes to label enzymes. An inhibitor will compete with the probe for binding to the active site, leading to a reduction in the probe's signal, which can be quantified.[23][24]
-
Methodology:
-
Treat animals with this compound or vehicle.[23]
-
Subsequently, administer a broad-spectrum, bio-orthogonal ALDH activity-based probe.
-
Harvest tissues, lyse cells, and use click chemistry to attach a reporter tag (e.g., biotin, fluorophore) to the probe.[24]
-
Analyze the proteome using quantitative mass spectrometry (e.g., isoTOP-ABPP) or gel-based methods.[25]
-
A significant reduction in the probe signal for ALDH1A3 in the inhibitor-treated group confirms target engagement. The technique also reveals the inhibitor's selectivity across all other probe-labeled enzymes in the proteome.[25][26]
-
-
Visualizing Pathways and Workflows
Signaling Pathways Involving ALDH1A3
ALDH1A3's primary role is the irreversible conversion of retinal to retinoic acid (RA).[2][3] RA then acts as a nuclear hormone receptor ligand to control gene expression. Additionally, ALDH1A3 has been shown to influence other critical cancer-related signaling pathways.
Caption: Key signaling pathways regulated by or associated with ALDH1A3.
Experimental Workflow for In Vivo Specificity Assessment
The following diagram outlines the logical flow for a comprehensive in vivo study to determine the specificity of an ALDH1A3 inhibitor.
Caption: Workflow for assessing the in vivo efficacy and specificity of an ALDH1A3 inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MCI-INI-3 | ALDH1A3 inhibitor | Probechem Biochemicals [probechem.com]
- 9. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arpi.unipi.it [arpi.unipi.it]
- 15. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. annualreviews.org [annualreviews.org]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 23. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 26. researchgate.net [researchgate.net]
Independent Verification of Aldh1A3-IN-2 Inhibitory Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory action of Aldh1A3-IN-2 against other known Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibitors. The information presented is collated from publicly available experimental data to assist researchers in evaluating the performance and selectivity of this compound.
Executive Summary
This compound is a potent inhibitor of ALDH1A3, an enzyme overexpressed in various cancers and linked to cancer stem cell maintenance, chemoresistance, and metastasis.[1] This guide compares the inhibitory potency (IC50) and cellular efficacy (EC50) of this compound with other notable ALDH1A3 inhibitors, including NR6, MCI-INI-3, and CLM296. The data indicates that while this compound shows significant inhibitory activity, newer compounds like CLM296 exhibit even greater potency in the nanomolar range. The selection of an appropriate inhibitor will depend on the specific research context, including the desired level of selectivity and the cellular models being investigated.
Comparative Analysis of Inhibitor Potency
The following tables summarize the reported inhibitory concentrations (IC50) of various compounds against ALDH1A3 and other ALDH isoforms, providing a basis for comparing their potency and selectivity. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies.
Table 1: Comparative Inhibitory Potency (IC50) against ALDH1A3
| Inhibitor | ALDH1A3 IC50 (µM) | Reference |
| This compound | 1.29 | |
| NR6 | 5.3 ± 1.5 | [2][3][4] |
| MCI-INI-3 | 0.46 ± 0.06 | [5][6] |
| CLM296 | 0.002 (2 nM) | [7] |
| GA11 | 22.8 | [5] |
| MF-7 | 4.7 | [5] |
| YD1701 | Not explicitly quantified in µM | [5] |
| ABMM-15 | 0.23 | [8][9] |
| ABMM-16 | 1.29 | [8][9] |
Table 2: Selectivity Profile of ALDH1A3 Inhibitors (IC50 in µM)
| Inhibitor | ALDH1A1 | ALDH1A2 | ALDH2 | ALDH3A1 | Reference |
| NR6 | >100 | >100 | - | - | [2][3] |
| MCI-INI-3 | >100 (Ki = 78.2 µM) | - | No Inhibition | - | [6][10] |
| CLM296 | No off-target effects | - | - | - | [7] |
| NCT-505 | >57 | >57 | 20.1 | >57 | [11] |
Table 3: Cellular Efficacy (EC50) of ALDH1A3 Inhibitors
| Inhibitor | Cell Line | EC50 (pM) | Reference |
| NR6 | U87MG (Glioblastoma) | 378.61 | [2] |
| NR6 | HCT116 (Colorectal Cancer) | 648.26 | [2] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, it is crucial to visualize the signaling pathways it perturbs and the experimental workflows used for its verification.
Caption: ALDH1A3 catalyzes the conversion of retinal to retinoic acid, a key signaling molecule.
Caption: A typical workflow to verify the inhibitory action of compounds like this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the independent verification of these findings.
ALDH Activity Assay (ALDEFLUOR™ Protocol)
This assay identifies and quantifies the population of cells with high ALDH enzymatic activity.
-
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Cells of interest (e.g., cancer cell line)
-
ALDEFLUOR™ Assay Buffer
-
Diethylaminobenzaldehyde (DEAB) - a general ALDH inhibitor for control
-
Flow cytometer
-
-
Procedure:
-
Prepare a single-cell suspension of your cells in the ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
For each sample, prepare a "test" tube and a "control" tube.
-
To the "control" tube, add DEAB to inhibit ALDH activity.
-
Add the activated ALDEFLUOR™ substrate to the "test" tube.
-
Immediately transfer half of the cell suspension from the "test" tube to the "control" tube.
-
Incubate both tubes at 37°C for 30-60 minutes, protected from light.
-
After incubation, centrifuge the cells and resuspend them in ice-cold ALDEFLUOR™ Assay Buffer.
-
Analyze the cells by flow cytometry. The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent in the "control" (DEAB-treated) sample.[12][13][14][15]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitor on cell viability.
-
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound or other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[8]
-
Wound Healing (Scratch) Assay for Cell Migration
This assay measures two-dimensional cell migration.
-
Materials:
-
Cells of interest
-
6-well or 12-well plates
-
Sterile pipette tip (p200) or a wound healing insert
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a plate and grow them to a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the inhibitor or vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.[1][16][17]
-
Transwell Invasion Assay
This assay assesses the ability of cells to invade through an extracellular matrix.
-
Materials:
-
Transwell inserts (with a porous membrane, typically 8 µm pores)
-
Matrigel or another basement membrane extract
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
-
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cells in serum-free medium and seed them into the upper chamber of the inserts. The medium in the upper chamber should contain the inhibitor or vehicle control.
-
Fill the lower chamber with medium containing a chemoattractant.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the cells that have invaded to the bottom surface of the membrane with methanol.
-
Stain the invaded cells with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.[18][19][20][21]
-
References
- 1. 4.4. Wound-Healing Migration Assay [bio-protocol.org]
- 2. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALDH1A3 inhibitor NR6 | ALDH1A3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. mdpi.com [mdpi.com]
- 6. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aldh1a3 — TargetMol Chemicals [targetmol.com]
- 12. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 13. stemcell.com [stemcell.com]
- 14. protocols.io [protocols.io]
- 15. stemcell.com [stemcell.com]
- 16. Wound healing migration assay (Scratch assay) [protocols.io]
- 17. clyte.tech [clyte.tech]
- 18. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 19. snapcyte.com [snapcyte.com]
- 20. Transwell Migration and Invasion Assays [bio-protocol.org]
- 21. corning.com [corning.com]
Benchmarking Aldh1A3-IN-2: A Comparative Guide to ALDH Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Aldh1A3-IN-2, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A3 (ALDH1A3), against established ALDH inhibitors: Disulfiram, Diethylaminobenzaldehyde (DEAB), and NCT-501. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ALDH enzymes.
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes crucial in cellular detoxification and biosynthetic pathways, including the production of retinoic acid.[1][2][3] The ALDH1A3 isoform, in particular, has emerged as a significant target in oncology due to its association with cancer stem cells, tumor progression, and therapeutic resistance in various cancers such as breast, lung, colon, and glioblastoma.[4][5][6][7][8][9]
Executive Summary
This compound demonstrates high potency and selectivity for the ALDH1A3 isoform, offering a more targeted approach compared to broad-spectrum inhibitors. While direct head-to-head comparative studies under identical experimental conditions are limited, the available data suggests this compound is a valuable tool for investigating the specific roles of ALDH1A3 in disease.
Inhibitor Performance Comparison
The following tables summarize the available quantitative data for this compound and other well-known ALDH inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental protocols.
Table 1: Potency of ALDH Inhibitors (IC50 Values)
| Inhibitor | Target ALDH Isoform | IC50 (µM) | Citation(s) |
| This compound | ALDH1A3 | 1.29 | [10] |
| Disulfiram | ALDH1A1 | ~0.3 (as DSF) | [5] |
| ALDH2 | - | ||
| ALDH1B1 | - | [5] | |
| ALDH5A1 | - | [5] | |
| DEAB | ALDH1A3 | 10.4 | [2] |
| NCT-501 | ALDH1A1 | - | |
| ALDH1A3 | >50 |
Note: IC50 values for Disulfiram and DEAB can vary significantly depending on the assay conditions and the specific isoform being tested. NCT-501 is primarily an ALDH1A1 inhibitor with low activity against ALDH1A3.
Table 2: Selectivity Profile of this compound and Competitors
| Inhibitor | ALDH1A1 Inhibition | ALDH3A1 Inhibition | Notes | Citation(s) |
| This compound | Low | Low | Highly selective for ALDH1A3 | [10] |
| Disulfiram | Potent | Potent | Broad-spectrum inhibitor | [5][11] |
| DEAB | Potent | Moderate | Broad-spectrum inhibitor | [2] |
| NCT-501 | Potent | Low | Selective for ALDH1A1 | [12] |
Signaling Pathways and Experimental Workflows
ALDH1A3 plays a critical role in two key signaling pathways implicated in cancer: the Retinoic Acid (RA) signaling pathway and the STAT3 signaling pathway.
Retinoic Acid Signaling Pathway
ALDH1A3 is a key enzyme in the synthesis of retinoic acid, a molecule that regulates the transcription of over 500 genes by binding to retinoid receptors.[13] Inhibition of ALDH1A3 is therefore expected to modulate the expression of RA-responsive genes.[9][13][14]
STAT3 Signaling Pathway
Studies have shown a correlation between ALDH1A3 expression and the activation of STAT3, a key transcription factor involved in cell proliferation and survival.[15][16][17] Inhibition of ALDH1A3 may therefore lead to a downstream reduction in STAT3 signaling.
Experimental Protocols
ALDH1A3 Enzymatic Assay (IC50 Determination)
The inhibitory activity of this compound was determined using a fluorometric assay that measures the production of NADH.
-
Reagents and Buffers:
-
Recombinant human ALDH1A3 enzyme.
-
Substrate: Aldehyde substrate (e.g., retinaldehyde).
-
Cofactor: NAD+.
-
Assay Buffer: Sodium pyrophosphate buffer (pH 8.0-9.0).
-
Inhibitor: this compound dissolved in DMSO.
-
-
Assay Procedure:
-
The reaction is performed in a 96-well plate format.
-
The ALDH1A3 enzyme is pre-incubated with varying concentrations of this compound for a specified time at room temperature.
-
The reaction is initiated by the addition of the aldehyde substrate and NAD+.
-
The increase in fluorescence resulting from the conversion of NAD+ to NADH is monitored over time using a fluorescence plate reader (Excitation: ~340 nm, Emission: ~460 nm).
-
The rate of the reaction is calculated from the linear portion of the fluorescence curve.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The following diagram illustrates the general workflow for determining the IC50 of an ALDH inhibitor.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of ALDH1A3. The available data positions it as a valuable research tool for elucidating the specific functions of ALDH1A3 in various pathological conditions, particularly in cancer.
However, the lack of direct comparative studies against other ALDH inhibitors under standardized conditions necessitates caution when interpreting relative potencies. Furthermore, while the involvement of ALDH1A3 in the RA and STAT3 pathways is established, further studies are required to fully characterize the downstream effects of this compound on these signaling cascades. Future research should focus on head-to-head comparisons with other inhibitors and in vivo studies to evaluate the therapeutic potential of this compound.
References
- 1. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. First-in-class isoform-specific aldehyde dehydrogenase (ALDH1B1 and ALDH1A3) inhibitors for cancer | Explore Technologies [techfinder.stanford.edu]
- 5. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing safer, selective ALDH2 inhibitors: Next-generation alternatives to Disulfiram for alcohol use disorder | Poster Board #533 - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
- 13. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aldehyde dehydrogenase 1A3 influences breast cancer progression via differential retinoic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Essential role of aldehyde dehydrogenase 1A3 (ALDH1A3) for the maintenance of non-small cell lung cancer stem cells is associated with the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. STAT3 as a potential therapeutic target in ALDH+ and CD44+/CD24+ stem cell-like pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. STAT3 as a potential therapeutic target in ALDH+ and CD44+/CD24+ stem cell-like pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Aldh1A3-IN-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents like Aldh1A3-IN-2 is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural guidance for the proper disposal of this compound, a potent inhibitor of the enzyme Aldehyde Dehydrogenase 1A3 (ALDH1A3). Adherence to these procedures is vital to minimize risks to personnel and the environment.
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) guidelines for detailed and definitive disposal instructions. The information provided here is based on general best practices for laboratory chemical waste disposal.
Immediate Safety and Handling
Before disposal, ensure that all personnel handling this compound are familiar with its potential hazards. As a research chemical, its toxicological properties may not be fully characterized. Therefore, standard laboratory precautions should be strictly followed.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat |
Disposal Workflow
The proper disposal of this compound follows a structured workflow designed to ensure safety and regulatory compliance. This process begins with the identification and segregation of the waste and ends with its collection by authorized personnel.
Figure 1. A logical workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure compound, solutions, and contaminated materials such as pipette tips, gloves, and empty vials.
-
Segregate this compound waste from other chemical waste streams to prevent accidental reactions.[1][2][3] Consult the SDS for specific chemical incompatibilities.
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the accumulation start date, and the name of the principal investigator or laboratory.[4]
-
If the waste is a solution, list all components and their approximate concentrations.
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4][5] This area should be at or near the point of generation and under the control of laboratory personnel.[1]
-
Ensure the SAA is away from sinks and floor drains.[5]
-
Keep the waste container securely closed at all times, except when adding waste.[1][3]
-
-
Collection and Disposal:
Regulatory and Compliance Summary
The disposal of chemical waste is governed by stringent regulations to protect human health and the environment. Key regulatory frameworks include the Resource Conservation and Recovery Act (RCRA) in the United States.[1]
| Regulation/Guideline | Key Requirements |
| Resource Conservation and Recovery Act (RCRA) | Prohibits disposal in regular trash or sewer systems; mandates waste generation documentation and proper training for personnel.[1] |
| Occupational Safety and Health Administration (OSHA) | Mandates the use of chemically compatible and secure containers for waste.[1] |
| Institutional EHS Policies | Specific procedures for waste accumulation, labeling, storage, and collection. |
It is the responsibility of the researcher to be aware of and compliant with all applicable federal, state, and local regulations, as well as institutional policies. For any uncertainties regarding the proper disposal of this compound, contact your institution's Environmental Health and Safety office for guidance.
References
- 1. danielshealth.com [danielshealth.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Aldh1A3-IN-2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Aldh1A3-IN-2. The following procedural steps and operational plans are designed to ensure the safe handling and disposal of this potent research chemical.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound (CAS No. 886502-08-5) indicates that it is not classified as a hazardous substance or mixture, it is imperative to handle this and all research chemicals with a high degree of caution.[1] For compounds with unknown toxicological properties, standard laboratory safety protocols should be rigorously followed.[2][3] The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect against splashes.[1] |
| Hand Protection | Protective Gloves | Nitrile or other chemical-resistant gloves are required. For direct handling, consider double-gloving.[1][4] |
| Body Protection | Impervious Laboratory Coat | A flame-retardant lab coat should be worn to protect skin and clothing from potential contamination.[1][2] |
| Respiratory Protection | Suitable Respirator | Use is recommended when handling the powder form outside of a certified chemical fume hood to avoid inhalation of dust.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperatures are -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months) storage.
2. Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.
-
To prepare a stock solution, dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
Avoid creating dust or aerosols during weighing and dissolution.
3. Use in Experiments:
-
When diluting the stock solution to working concentrations, do so in a controlled environment, such as a laminar flow hood, especially for cell culture experiments.
-
Clearly label all tubes and vessels containing the compound.
-
Avoid direct contact with the skin and eyes. In case of contact, flush immediately with copious amounts of water.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
-
Unused Compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and culture plates, should be collected in a designated hazardous waste container.
-
Spill Cleanup: In the event of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.[1] Decontaminate the affected surface with a suitable solvent, such as alcohol.[1]
Experimental Protocol: General Guidelines for In Vitro Use
The following is a generalized protocol for the use of this compound as an inhibitor in cell-based assays. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay: Following incubation, perform the desired downstream analysis, such as cell viability assays, western blotting, or gene expression analysis. For example, studies have used this compound in combination with doxorubicin to investigate its effects on cancer cell lines.[5]
ALDH1A3 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving ALDH1A3 and a typical experimental workflow for its inhibition.
Caption: ALDH1A3 catalyzes the conversion of retinal to retinoic acid, influencing gene expression.
Caption: A typical workflow for studying the effects of this compound in a cell-based assay.
References
- 1. chemscene.com [chemscene.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin | MDPI [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
